AC-4-130
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-[[2-[(4-chlorophenyl)methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]-[(3,5-ditert-butylphenyl)methyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36ClF5N2O5S/c1-36(2,3)24-15-22(16-25(17-24)37(4,5)6)19-45(27-13-9-23(10-14-27)35(47)48)28(46)20-44(18-21-7-11-26(38)12-8-21)51(49,50)34-32(42)30(40)29(39)31(41)33(34)43/h7-17H,18-20H2,1-6H3,(H,47,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQUSJQZQWKQBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)CN(C2=CC=C(C=C2)C(=O)O)C(=O)CN(CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H36ClF5N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The STAT5 Inhibitor AC-4-130: A Deep Dive into its Mechanism of Action in Acute Myeloid Leukemia
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the preclinical data available for AC-4-130, a potent and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 5 (STAT5), in the context of Acute Myeloid Leukemia (AML). The information presented herein is a synthesis of publicly available scientific literature and is intended to inform researchers, scientists, and drug development professionals on the core mechanism of action, preclinical efficacy, and experimental methodologies associated with this compound.
Core Mechanism of Action: Targeting the STAT5 SH2 Domain
This compound exerts its anti-leukemic effects through the direct inhibition of the STAT5 protein, a critical node in the signaling pathways that drive the proliferation and survival of AML cells.[1][2][3] The primary molecular target of this compound is the Src Homology 2 (SH2) domain of STAT5.[1][4] The SH2 domain is essential for the activation cascade of STAT5, mediating its interaction with phosphorylated tyrosine residues on upstream kinases, which is a prerequisite for its own phosphorylation and subsequent dimerization.[1]
By binding to the STAT5 SH2 domain, this compound effectively disrupts these critical protein-protein interactions.[1][4] This disruption prevents the proper activation of STAT5, leading to a cascade of downstream effects that are detrimental to the survival of AML cells. Specifically, the inhibition of the STAT5 SH2 domain by this compound leads to:
-
Inhibition of STAT5 Dimerization: this compound has been shown to prevent the formation of STAT5 dimers, a crucial step for its nuclear translocation and function as a transcription factor.[1][4]
-
Reduced Nuclear Translocation: By inhibiting dimerization, this compound effectively sequesters STAT5 in the cytoplasm, preventing it from reaching its target genes in the nucleus.[1][4]
-
Decreased STAT5-Dependent Gene Transcription: The ultimate consequence of this compound's mechanism of action is the downregulation of genes that are critical for the survival and proliferation of AML cells.[1][4]
This targeted inhibition of the STAT5 signaling pathway ultimately culminates in the induction of apoptosis (programmed cell death) and cell cycle arrest in AML cells, particularly those harboring FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations, which are known to rely on hyperactive STAT5 signaling.[1][5]
Preclinical Efficacy: In Vitro and In Vivo Data
Preclinical studies have demonstrated the potent anti-leukemic activity of this compound in a variety of AML models.
In Vitro Activity
This compound has shown significant cytotoxicity against a panel of human AML cell lines, with varying degrees of sensitivity observed. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in several studies.
| Cell Line | Genotype (Selected) | IC50 (µM) | Reference(s) |
| MOLM-13 | FLT3-ITD | 3 | [1] |
| KG-1 | TP53 wt | 6.58 - 15.21 | [6] |
| HL-60 | TP53 null | >10 | [1] |
| NB4 | PML-RARA | 6.58 - 15.21 | [6] |
| SKM-1 | TP53 mut | 0.7 | [1] |
| ML-2 | TP53 wt | 3 | [1] |
| MOLM-16 | TP53 mut | 10 | [1] |
| OCI-AML3 | DNMT3A mut | 10 | [1] |
Note: IC50 values can vary between studies due to different experimental conditions.
Furthermore, this compound has been shown to induce apoptosis and cell cycle arrest in a dose- and time-dependent manner in FLT3-ITD positive AML cell lines such as MV4-11 and MOLM-13.[1][5]
In Vivo Activity
The anti-tumor efficacy of this compound has been evaluated in a preclinical mouse xenograft model of AML using the MV4-11 cell line. In this model, daily administration of this compound at a dose of 25 mg/kg resulted in a significant reduction in tumor growth and a decrease in STAT5 activity within the tumor tissue.[3]
Synergistic Interactions
Preclinical evidence suggests that this compound can act synergistically with other anti-cancer agents, potentially offering a strategy to overcome drug resistance and enhance therapeutic efficacy. Notable synergistic effects have been observed with:
-
S63845 (MCL1 Inhibitor): Combination treatment with this compound and the MCL1 inhibitor S63845 has demonstrated synergistic cytotoxicity in both FLT3-mutated and wild-type AML cells.[4]
-
Ruxolitinib (JAK1/2 Inhibitor): The combination of this compound and the JAK1/2 inhibitor Ruxolitinib has shown enhanced anti-leukemic activity.[3][7]
-
Garcinol (p300/pCAF Inhibitor): Synergistic effects have also been reported with the histone acetyltransferase inhibitor, Garcinol.[3]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved in the mechanism of action of this compound, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of STAT5 activation and its inhibition by this compound in AML.
Caption: A generalized workflow for the in vitro assessment of this compound's effects on AML cells.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting research institutions, the following outlines the principles of the key experiments cited in the literature for the evaluation of this compound.
Cell Viability Assay (MTS Assay)
This colorimetric assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability. AML cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 72 hours). Following treatment, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent is added to each well. Viable cells with active metabolism convert the MTS into a formazan (B1609692) product that is soluble in the culture medium. The quantity of formazan is measured by recording the absorbance at a specific wavelength (e.g., 490 nm). The absorbance is directly proportional to the number of living cells in the culture.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis. In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. AML cells are treated with this compound, and then stained with FITC-conjugated Annexin V and PI. The stained cells are then analyzed by flow cytometry. The results allow for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). AML cells are treated with this compound, harvested, and fixed in ethanol. The fixed cells are then treated with RNase to remove RNA and stained with propidium iodide (PI), which stoichiometrically binds to DNA. The DNA content of the cells is then measured by flow cytometry. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.
Western Blotting for STAT5 Phosphorylation
Western blotting is a technique used to detect specific proteins in a sample. To assess the effect of this compound on STAT5 activation, AML cells are treated with the compound, and cell lysates are prepared. The proteins in the lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane. The membrane is then incubated with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction. The resulting light signal is detected, and the intensity of the bands corresponding to p-STAT5 and total STAT5 can be quantified to determine the extent of STAT5 phosphorylation inhibition.
Co-Immunoprecipitation for STAT5 Dimerization
This technique is used to study protein-protein interactions. To investigate the effect of this compound on STAT5 dimerization, AML cells are treated with the compound, and cell lysates are prepared. An antibody specific for STAT5 is added to the lysate to bind to STAT5 and any proteins it is interacting with (i.e., another STAT5 molecule in a dimer). The antibody-protein complexes are then captured using protein A/G-coated beads. After washing to remove non-specifically bound proteins, the precipitated proteins are eluted and analyzed by Western blotting using an antibody against STAT5 to confirm the presence of STAT5 dimers.
Clinical Development Status
As of the date of this publication, a thorough review of publicly available clinical trial registries and scientific literature did not yield any information on clinical trials for this compound in AML or any other indication. This suggests that this compound is currently in the preclinical stage of development.
Conclusion
This compound is a promising preclinical candidate for the treatment of AML, particularly for patients with FLT3-ITD mutations. Its well-defined mechanism of action, centered on the direct inhibition of the STAT5 SH2 domain, provides a strong rationale for its further development. The available preclinical data demonstrates its potent in vitro and in vivo anti-leukemic activity and suggests potential for synergistic combinations with other targeted therapies. Further investigation is warranted to fully elucidate its therapeutic potential and to advance this compound towards clinical evaluation.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rationale for a Combination Therapy with the STAT5 Inhibitor this compound and the MCL1 Inhibitor S63845 in the Treatment of FLT3-Mutated or TET2-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting of STAT5 using the small molecule topotecan hydrochloride suppresses acute myeloid leukemia progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The STAT5 SH2 Domain: A Comprehensive Technical Analysis of the Molecular Target of AC-4-130
For Immediate Release: A Technical Whitepaper for Drug Development Professionals, Researchers, and Scientists
Abstract
AC-4-130 is a potent and selective small molecule inhibitor that targets the Signal Transducer and activator of Transcription 5 (STAT5) protein.[1][2][3][4][5] Specifically, this compound directly binds to the SH2 domain of STAT5, a critical event that disrupts its downstream signaling functions.[1][3][4] This inhibition effectively blocks STAT5 activation, dimerization, and subsequent nuclear translocation, leading to a shutdown of STAT5-dependent gene transcription.[1][2][3][4][5] The primary therapeutic application of this targeted inhibition is in hematological malignancies, particularly Acute Myeloid Leukemia (AML), where STAT5 is a key driver of cancer cell proliferation and survival.[1][2][4] Preclinical studies demonstrate that this compound induces cell cycle arrest and apoptosis in AML cells, highlighting its potential as a targeted anti-cancer agent.[1][2][3][4][5]
The Molecular Target: STAT5 and its SH2 Domain
Signal Transducer and Activator of Transcription 5 (STAT5) is a crucial member of the STAT family of transcription factors, which are essential downstream mediators for a multitude of cytokine and growth factor receptors. In normal hematopoiesis, STAT5 signaling is tightly regulated. However, in many hematopoietic cancers, such as AML driven by constitutively active tyrosine kinases like FLT3-ITD, STAT5 signaling becomes persistently activated, promoting malignant cell maintenance and survival.[2][4]
The Src Homology 2 (SH2) domain is a structurally conserved protein domain that is fundamental to the activation and function of STAT proteins. The SH2 domain's primary role is to recognize and bind to phosphorylated tyrosine residues on activated cytokine receptors or associated kinases (like JAKs). This interaction is a prerequisite for the subsequent dimerization of STAT proteins, their translocation into the nucleus, and their binding to specific DNA sequences to regulate gene expression. By targeting the SH2 domain, this compound strikes at the heart of the STAT5 activation mechanism.[3]
Mechanism of Action of this compound
This compound functions as a direct inhibitor of the STAT5 SH2 domain.[1][3][4] Its binding to this domain physically obstructs the protein-protein interactions necessary for STAT5 activation. The consequences of this inhibition are manifold and effectively neutralize the oncogenic signaling cascade:
-
Disruption of STAT5 Activation and Dimerization: By occupying the SH2 domain, this compound prevents the recruitment of STAT5 to activated upstream kinases and inhibits the formation of STAT5 dimers.[1][2][3][4]
-
Inhibition of Nuclear Translocation: As dimerization is a prerequisite for nuclear import, the monomeric STAT5 proteins are unable to translocate to the nucleus.[1][2][3][4]
-
Suppression of STAT5-Dependent Gene Transcription: With STAT5 absent from the nucleus, the transcription of its target genes—many of which are involved in cell proliferation (e.g., Cyclin D1) and survival (e.g., Bcl-2)—is suppressed.[1][2][4]
This multi-faceted inhibition culminates in potent anti-cancer activity, primarily through the induction of apoptosis and cell cycle arrest.[1][2][3][4]
Quantitative Data
The efficacy of this compound has been quantified in various AML cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency, which can be influenced by the genetic background of the cancer cells and the presence of bone marrow stroma.
| Cell Line | Genetic Background (select features) | IC50 (µM) (without stroma) | IC50 (µM) (with HS-5 stroma) |
| SKM-1 | TP53-mutated, TET2-mutated | 0.7 | 0.5 |
| MOLM-13 | TP53 wild-type, FLT3-ITD | 3.0 | 4.4 |
| ML-2 | TP53 wild-type | 3.0 | 10.0 |
| MOLM-16 | TP53-mutant | 10.0 | Not Reported |
| OCI-AML3 | TP53 wild-type | 10.0 | Not Reported |
| HL-60 | TP53 null | >10.0 | Not Reported |
Data sourced from a 2021 study on combination therapies in AML.
The downstream cellular effects of this compound have also been characterized, showing induction of apoptosis and cell cycle arrest in a dose- and time-dependent manner.
| Cell Line(s) | Treatment Concentration | Duration | Observed Effect |
| MV4-11, MOLM-13 | 0.1-100 µM | 72 hours | Dose- and time-dependent increase in apoptosis.[3] |
| MV4-11, MOLM-13 | 2 µM, 5 µM | 72 hours | Induction of cell cycle arrest; increase in G0/G1 phase and reduction in S/G2/M phases.[3] |
| Not Specified | 0.5-2 µM | 24 hours | Reduced levels of phosphorylated STAT5 (pY-STAT5) in both cytoplasm and nucleus.[3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of STAT5 and Inhibition by this compound
The following diagram illustrates the canonical STAT5 signaling pathway, typically initiated by an upstream tyrosine kinase (e.g., FLT3-ITD), and the point of intervention by this compound.
Caption: STAT5 signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow: Assessing this compound Efficacy
This diagram outlines a typical experimental workflow to characterize the effects of this compound on cancer cells.
Caption: Workflow for evaluating the cellular effects of this compound.
Experimental Protocols
The characterization of this compound relies on a suite of standard and robust molecular and cellular biology techniques. Below are detailed methodologies for key experiments cited in the literature.
Cell Viability and IC50 Determination (MTS Assay)
-
Objective: To determine the concentration of this compound that inhibits the metabolic activity of a cell population by 50% (IC50).
-
Protocol:
-
Cell Plating: AML cell lines (e.g., MOLM-13, SKM-1) are seeded into 96-well microtiter plates at a density of 5x10³ to 1x10⁴ cells per well and incubated overnight.
-
Compound Treatment: A serial dilution of this compound (e.g., ranging from 0.1 to 100 µM) is prepared. The cells are treated with these concentrations or with a vehicle control (DMSO) for a specified duration (typically 72 hours).
-
MTS Reagent Addition: Following incubation, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation and Measurement: Plates are incubated for 2-4 hours to allow viable, metabolically active cells to convert the MTS tetrazolium salt into a colored formazan (B1609692) product.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at 490 nm.
-
Analysis: Absorbance values are normalized to the vehicle control. The IC50 value is calculated by fitting the dose-response data to a nonlinear regression curve using appropriate software (e.g., GraphPad Prism).
-
Apoptosis Assay (Annexin V / Propidium Iodide Staining)
-
Objective: To quantify the percentage of cells undergoing apoptosis following treatment with this compound.
-
Protocol:
-
Treatment: Cells are treated with various concentrations of this compound or DMSO for a set time (e.g., 48 or 72 hours).
-
Cell Harvesting: Cells are collected, washed with cold PBS, and then resuspended in Annexin V Binding Buffer.
-
Staining: Fluorescently-conjugated Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells) are added to the cell suspension.
-
Incubation: The cell suspension is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The resulting data allows for the differentiation of live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of this compound on the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, G2/M).
-
Protocol:
-
Treatment: Cells are treated with this compound or DMSO for a specified period (e.g., 72 hours).
-
Cell Fixation: Harvested cells are washed with PBS and then fixed in cold 70% ethanol (B145695) to permeabilize the cell membranes.
-
Staining: The fixed cells are washed and then treated with an RNase solution to prevent staining of RNA. Subsequently, a solution containing the DNA-intercalating dye Propidium Iodide (PI) is added.
-
Flow Cytometry: The DNA content of individual cells is measured by flow cytometry. The intensity of the PI fluorescence is directly proportional to the amount of DNA.
-
Analysis: The resulting histogram of DNA content is analyzed to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases of the cell cycle.
-
Immunoblotting for Phospho-STAT5
-
Objective: To directly measure the effect of this compound on the phosphorylation (activation) of STAT5.
-
Protocol:
-
Treatment and Lysis: Cells are treated with this compound for a shorter duration (e.g., 24 hours). Following treatment, cells are lysed using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated STAT5 (pY-STAT5). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The membrane is also probed with an antibody for total STAT5 and a loading control (e.g., GAPDH or α-Tubulin) to ensure equal protein loading.
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system. The intensity of the bands corresponding to pY-STAT5 can be compared across different treatment conditions.
-
Conclusion
This compound is a highly specific inhibitor targeting the SH2 domain of STAT5. Its mechanism of action, which involves the disruption of STAT5 dimerization and nuclear function, translates into significant anti-proliferative and pro-apoptotic effects in cancer cells that are dependent on STAT5 signaling. The quantitative data and experimental evidence strongly support its continued investigation as a promising therapeutic agent for hematological malignancies like AML. The detailed protocols and workflow provided herein offer a robust framework for the further preclinical and clinical evaluation of this compound and other STAT5-targeting compounds.
References
- 1. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting of STAT5 using the small molecule topotecan hydrochloride suppresses acute myeloid leukemia progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
The Discovery and Preclinical Development of AC-4-130: A Potent STAT5 Inhibitor for Acute Myeloid Leukemia
A Technical Guide for Researchers and Drug Development Professionals
Abstract
AC-4-130 is a novel, potent, and selective small molecule inhibitor targeting the SH2 domain of the Signal Transducer and Activator of Transcription 5 (STAT5) protein. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, with a primary focus on its therapeutic potential in Acute Myeloid Leukemia (AML). Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to facilitate further research. The signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language.
Introduction
Signal Transducer and Activator of Transcription 5 (STAT5) is a critical downstream mediator in many tyrosine kinase (TK) signaling pathways, playing a pivotal role in cell proliferation, survival, and differentiation.[1][2] Constitutive activation of STAT5 is a hallmark of various hematological malignancies, including Acute Myeloid Leukemia (AML), particularly in cases driven by mutations such as the FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD).[3][4][5] The persistent activity of STAT5 is crucial for the maintenance and survival of leukemic cells, making it a compelling therapeutic target.[5] this compound was developed as a direct inhibitor of STAT5, aiming to overcome the limitations of tyrosine kinase inhibitors (TKIs) to which resistance often develops.[4]
Discovery of this compound
This compound was identified through a biophysical screening of a chemical library for compounds that selectively bind to the SH2 domain of STAT5. The SH2 domain is essential for the activation, dimerization, and nuclear translocation of STAT5, making it an ideal target for inhibition.[2] this compound emerged as a lead compound due to its potent and selective binding to the STAT5 SH2 domain, thereby disrupting its downstream signaling functions.[6]
Mechanism of Action
This compound exerts its anti-leukemic effects by directly binding to the STAT5 SH2 domain. This interaction sterically hinders the recruitment of STAT5 to activated tyrosine kinase receptors, thereby preventing its phosphorylation. The inhibition of STAT5 phosphorylation subsequently blocks its dimerization, nuclear translocation, and DNA binding, leading to the downregulation of STAT5-dependent gene transcription.[3][5][7] Key downstream targets of STAT5 that are affected by this compound include anti-apoptotic proteins like BCL-2 and MCL-1, and cell cycle regulators.[3][7]
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent cytotoxic effects in various AML cell lines, particularly those harboring the FLT3-ITD mutation.
Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines
| Cell Line | Genotype | IC50 (µM) | Reference |
| SKM-1 | TP53-mutated | 0.7 | [7] |
| MOLM-13 | FLT3-ITD, TP53 wild-type | 3.0 | [7] |
| ML-2 | TP53 wild-type | 3.0 | [7] |
| OCI-AML3 | TP53 wild-type | 10 | [7] |
| MOLM-16 | TP53-mutant | 10 | [7] |
| HL-60 | TP53 null | >10 | [7] |
| KG1 | - | 6.58 - 15.21 | [1] |
IC50 values were determined after 72 hours of treatment.
This compound treatment leads to a dose-dependent induction of apoptosis and cell cycle arrest in AML cells.[2]
Table 2: Cellular Effects of this compound on FLT3-ITD+ AML Cells (MV4-11 and MOLM-13)
| Effect | Concentration Range | Duration | Observation | Reference |
| Apoptosis Induction | 0.1 - 100 µM | 72 hours | Dose- and time-dependent increase in apoptosis. | [2] |
| Cell Cycle Arrest | 2, 5 µM | 72 hours | Increase in G0/G1 phase, reduction in S and G2/M phases. | [8] |
| pY-STAT5 Reduction | 0.5 - 2 µM | 24 hours | Reduced levels in both cytoplasm and nucleus. | [8] |
In Vivo Efficacy
The anti-leukemic activity of this compound was evaluated in a subcutaneous xenograft model using FLT3-ITD-positive MV4-11 AML cells. Daily administration of this compound resulted in a significant reduction in tumor growth, demonstrating its in vivo efficacy.[5]
Table 3: In Vivo Efficacy of this compound in an AML Xenograft Model
| Animal Model | Cell Line | Treatment | Outcome | Reference |
| Subcutaneous Xenograft | MV4-11 (FLT3-ITD+) | This compound | Significant decrease in tumor growth. | [5] |
Experimental Protocols
Cell Viability Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed AML cells (e.g., MOLM-13, KG1) in a 96-well plate at a density of 5 x 10³ cells per well.[1]
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Treatment: Add the this compound dilutions to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 20-50 minutes at 37°C.[1]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).[1]
Western Blot Analysis for p-STAT5
This protocol is for assessing the inhibition of STAT5 phosphorylation.
-
Cell Treatment: Treat AML cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).[1]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated STAT5 (pY694) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total STAT5 or β-actin).
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the extent of apoptosis induced by this compound.
-
Cell Treatment: Treat AML cells with this compound for 48 hours.[1]
-
Cell Harvesting: Collect the cells and wash them with ice-cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of apoptotic cells (Annexin V positive) and necrotic cells (Annexin V and PI positive).
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle distribution.
-
Cell Treatment: Treat AML cells with this compound for 24 hours.[1]
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and stain them with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure DNA content.
-
Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
Cell Implantation: Subcutaneously inject a suspension of MV4-11 AML cells into the flank of each mouse.
-
Tumor Establishment: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize the mice into treatment (this compound) and control (vehicle) groups.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) daily.
-
Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Also, monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the efficacy of this compound.
Conclusion
This compound is a promising preclinical candidate for the treatment of AML, particularly in patients with FLT3-ITD mutations. Its direct inhibition of the STAT5 SH2 domain provides a distinct mechanism of action that can potentially overcome resistance to existing TKIs. The data presented in this guide demonstrate its potent in vitro and in vivo anti-leukemic activity. The detailed protocols provided herein are intended to support further investigation into the therapeutic potential of this compound and the development of next-generation STAT5 inhibitors.
References
- 1. Targeting of STAT5 using the small molecule topotecan hydrochloride suppresses acute myeloid leukemia progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Rationale for a Combination Therapy with the STAT5 Inhibitor this compound and the MCL1 Inhibitor S63845 in the Treatment of FLT3-Mutated or TET2-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rationale for a Combination Therapy with the STAT5 Inhibitor this compound and the MCL1 Inhibitor S63845 in the Treatment of FLT3-Mutated or TET2-Mutated Acute Myeloid Leukemia [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
Preclinical Evaluation of AC-4-130: A Novel STAT5 Inhibitor for Leukemia Therapy
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
AC-4-130 is a novel, potent small molecule inhibitor targeting the SH2 domain of Signal Transducer and Activator of Transcription 5 (STAT5). In preclinical studies, this compound has demonstrated significant anti-leukemic activity, particularly in models of Acute Myeloid Leukemia (AML) driven by FLT3-ITD mutations. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing critical pathways and workflows. The findings presented herein underscore the potential of this compound as a promising therapeutic agent for leukemia.
Introduction
Signal Transducer and Activator of Transcription 5 (STAT5) is a critical downstream mediator in various tyrosine kinase (TK) signaling pathways that are frequently hyperactivated in hematopoietic cancers.[1][2][3] In Acute Myeloid Leukemia (AML), constitutively active TKs, such as FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD), lead to persistent STAT5 activation, promoting leukemia cell proliferation, survival, and maintenance.[2] High levels of phosphorylated STAT5 (pY-STAT5) are associated with a poor prognosis in myeloid malignancies.
This compound is a potent and selective inhibitor of the STAT5 SH2 domain.[1][4][5] By directly binding to this domain, this compound disrupts the essential protein-protein interactions required for STAT5 activation, dimerization, and subsequent nuclear translocation and transcriptional activity.[1][2][3][4] This targeted inhibition of the STAT5 signaling cascade presents a promising therapeutic strategy for AML and potentially other hematological malignancies.
Mechanism of Action
This compound functions by directly binding to the SH2 domain of STAT5.[1][4][5] This interaction physically obstructs the binding of phosphorylated tyrosine residues on upstream kinases and cytokine receptors, as well as the reciprocal phosphotyrosine-SH2 interactions required for STAT5 dimerization.[1][2] The inhibition of these processes leads to a cascade of downstream effects, ultimately culminating in the suppression of STAT5-dependent gene transcription.[2][3][4]
The key steps in the mechanism of action of this compound are:
-
Disruption of STAT5 Activation: this compound prevents the phosphorylation of STAT5 by upstream kinases.[1][2][6]
-
Inhibition of STAT5 Dimerization: The binding of this compound to the SH2 domain blocks the formation of STAT5 homodimers and heterodimers.[1][2][6]
-
Prevention of Nuclear Translocation: By inhibiting dimerization, this compound prevents the nuclear import of STAT5.[1][2][6]
-
Suppression of STAT5-Dependent Gene Transcription: The absence of nuclear STAT5 dimers leads to the downregulation of target genes involved in cell proliferation, survival, and differentiation.[1][2][6]
In Vitro Efficacy
The in vitro activity of this compound has been extensively evaluated in various leukemia cell lines and primary patient samples. These studies have consistently demonstrated its potent anti-proliferative and pro-apoptotic effects.
Cell Viability and Apoptosis
This compound induces a dose- and time-dependent reduction in the viability of leukemia cells, particularly those with FLT3-ITD mutations.[1] This is accompanied by a significant increase in apoptosis, as evidenced by Annexin V staining and the cleavage of Caspase 3 and PARP.[2]
| Cell Line | Genotype | IC50 (µM) | Reference |
| MV4-11 | FLT3-ITD | 3 | [7] |
| MOLM-13 | FLT3-ITD | 3 | [7] |
| SKM-1 | TP53-mutated | 0.7 | [7] |
| ML-2 | TP53 wild-type | 3 | [7] |
| OCI-AML3 | TP53 wild-type | 10 | [7] |
| MOLM-16 | TP53-mutant | 10 | [7] |
| HL-60 | TP53 null | >10 | [7] |
| KG1 | 6.58 - 15.21 | [8] |
Table 1: IC50 values of this compound in various leukemia cell lines after 72 hours of treatment.
Cell Cycle Analysis
Treatment with this compound leads to cell cycle arrest, primarily at the G0/G1 phase, with a corresponding reduction in the proportion of cells in the S and G2/M phases.[1][4] This indicates that this compound effectively halts the progression of leukemia cells through the cell division cycle.
Clonogenic Growth
This compound significantly impairs the clonogenic potential of human AML cell lines and primary AML patient cells in a dose-dependent manner.[1][2] Notably, healthy CD34+ hematopoietic stem and progenitor cells are less sensitive to the cytotoxic effects of this compound, suggesting a favorable therapeutic window.[1][2]
In Vivo Efficacy
The in vivo anti-leukemic activity of this compound was evaluated in a subcutaneous xenograft model using the FLT3-ITD-positive AML cell line MV4-11.
| Animal Model | Cell Line | Treatment | Outcome | Reference |
| Rag2-/-γc-/- mice | MV4-11 | Daily administration of this compound | Significant reduction in tumor growth and volume | [2] |
Table 2: In vivo efficacy of this compound in an AML xenograft model.
The reduction in tumor growth was associated with decreased STAT5 activity, reduced proliferation (Ki67 staining), and decreased vascularization (PDGFRβ staining) within the tumors.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed leukemia cells in a 96-well plate at a density of 1 x 104 cells/well.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
-
Treat leukemia cells with this compound or DMSO for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of apoptotic cells (Annexin V-positive).
Cell Cycle Analysis
-
Treat cells with this compound or DMSO.
-
Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide (PI).
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Co-Immunoprecipitation for STAT5 Dimerization
-
Lyse cells treated with this compound or DMSO in a suitable lysis buffer.
-
Pre-clear the lysates with protein A/G agarose (B213101) beads.
-
Incubate the lysates with an anti-STAT5 antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for 2 hours at 4°C.
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against STAT5 and a dimerization partner (if applicable).
In Vivo Xenograft Model
-
Subcutaneously inject MV4-11 cells into the flanks of immunocompromised mice (e.g., Rag2-/-γc-/-).
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control daily via a suitable route (e.g., intraperitoneal injection).
-
Monitor tumor volume regularly using caliper measurements.
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., Western blotting for pY-STAT5, immunohistochemistry for Ki67 and PDGFRβ).
Synergistic Combinations
Preclinical studies have explored the combination of this compound with other targeted therapies. A pronounced synergistic effect was observed when this compound was combined with the JAK1/2 inhibitor Ruxolitinib or the p300/pCAF inhibitor Garcinol in AML cell lines.[2] These findings suggest that dual targeting of the JAK/STAT pathway at different nodes or targeting parallel survival pathways could be a more effective therapeutic strategy.
Conclusion
The preclinical data for this compound strongly support its development as a targeted therapy for leukemia, particularly for AML with FLT3-ITD mutations. Its specific mechanism of action, potent in vitro and in vivo efficacy, and favorable therapeutic window highlight its potential to address the unmet medical need in this patient population. Further investigation into its clinical efficacy, safety profile, and potential combination therapies is warranted. This technical guide provides a solid foundation for researchers and drug development professionals to understand the core preclinical data and methodologies associated with this compound.
References
- 1. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rationale for a Combination Therapy with the STAT5 Inhibitor this compound and the MCL1 Inhibitor S63845 in the Treatment of FLT3-Mutated or TET2-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
Foundational Research on STAT5 Inhibition by AC-4-130: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on AC-4-130, a potent and selective inhibitor of Signal Transducer and Activator of Transcription 5 (STAT5). The document outlines the core mechanism of action, key experimental findings, and detailed protocols for the pivotal assays used to characterize this compound, primarily in the context of Acute Myeloid Leukemia (AML).
Core Concepts: Mechanism of this compound Action
This compound is a small molecule inhibitor that directly targets the Src homology 2 (SH2) domain of STAT5.[1][2][3] The SH2 domain is crucial for the activation cascade of STAT5, mediating its dimerization and subsequent translocation to the nucleus where it acts as a transcription factor. By binding to this domain, this compound effectively disrupts these critical steps:
-
Inhibition of STAT5 Activation: this compound blocks the phosphorylation of STAT5.
-
Disruption of Dimerization: The inhibitor prevents the formation of STAT5 dimers.[1][2][3]
-
Prevention of Nuclear Translocation: Consequently, STAT5 is unable to move into the nucleus.[1][2][3]
-
Downregulation of Target Gene Transcription: This blockade of the STAT5 signaling pathway leads to a decrease in the expression of genes that are crucial for cancer cell proliferation and survival.[1][2][3]
This targeted inhibition of STAT5 has demonstrated significant anti-cancer activity, particularly in hematological malignancies like AML, where STAT5 is often constitutively activated.[1][2][3] A key driver of this aberrant STAT5 activation in AML is the presence of an internal tandem duplication in the FMS-like tyrosine kinase 3 (FLT3-ITD) gene.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the foundational research on this compound.
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | Key Mutations | IC50 (µM) | Reference |
| MOLM13 | FLT3-ITD | 6.58 - 15.21 | |
| KG1 | p53 null | 6.58 - 15.21 | |
| MV4-11 | FLT3-ITD | Not explicitly stated in snippets | |
| MOLM-16 | TP53-mutant | Not explicitly stated in snippets | |
| OCI-AML3 | TP53 wild-type | Not explicitly stated in snippets | |
| HL-60 | TP53 null | Not explicitly stated in snippets | |
| SKM-1 | TP53-mutated | Not explicitly stated in snippets | |
| ML-2 | TP53 wild-type | Not explicitly stated in snippets |
Table 2: Effects of this compound on Cell Cycle and Apoptosis
| Cell Line(s) | Concentration(s) | Time Point(s) | Effect | Reference |
| MV4-11, MOLM-13 | 0.1-100 µM | 72 hours | Dose- and time-dependent increase in apoptosis. | [1] |
| Not specified | 2, 5 µM | 72 hours | Increase in G0/G1 arrested cells, reduction in S and G2/M phase cells. | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the foundational research of this compound. These protocols are based on the descriptions found in the primary literature and provide a framework for reproducing these pivotal experiments.
STAT5 Binding Assay (Thermal Shift Assay)
This assay confirms the direct binding of this compound to the STAT5 SH2 domain.
Principle: The thermal shift assay, or differential scanning fluorimetry, measures the change in the thermal denaturation temperature of a protein in the presence of a ligand. A shift in the melting temperature indicates a direct binding interaction.
Protocol:
-
Protein and Compound Preparation:
-
Recombinant full-length STAT5B protein is purified.
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
-
Assay Setup:
-
In a 96-well PCR plate, prepare the reaction mixture containing:
-
Purified STAT5B protein at a final concentration of 2 µM.
-
SYPRO Orange dye (e.g., 5x final concentration).
-
This compound at various concentrations (e.g., a serial dilution).
-
Control wells with protein and dye only (no compound).
-
The final volume in each well is brought to 20 µL with an appropriate buffer (e.g., PBS).
-
-
-
Thermal Denaturation:
-
The plate is sealed and placed in a real-time PCR instrument.
-
A temperature gradient is applied, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
Fluorescence is monitored continuously.
-
-
Data Analysis:
-
The melting temperature (Tm) is determined by identifying the midpoint of the unfolding transition in the fluorescence curve.
-
A significant increase in the Tm in the presence of this compound compared to the control indicates binding.
-
Cell Viability Assay (MTS Assay)
This assay is used to determine the effect of this compound on the viability of AML cell lines.
Principle: The MTS assay is a colorimetric assay that measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
AML cell lines (e.g., MOLM13, KG1) are seeded in 96-well plates at a density of 5 x 10³ cells per well.
-
Cells are incubated overnight to allow for adherence and recovery.
-
-
Compound Treatment:
-
This compound is added to the wells at a range of concentrations.
-
Control wells receive vehicle (e.g., DMSO) only.
-
The cells are incubated with the compound for a specified period (e.g., 72 hours).
-
-
MTS Reagent Addition:
-
20 µL of MTS reagent is added to each well.
-
The plate is incubated for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
The absorbance is measured at 490 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
IC50 values are determined by plotting the percentage of viability against the log of the this compound concentration.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Principle: Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment:
-
AML cells are treated with various concentrations of this compound or vehicle control for the desired time.
-
-
Cell Harvesting and Staining:
-
Cells are harvested by centrifugation.
-
The cell pellet is washed with cold PBS and resuspended in 1X Annexin V Binding Buffer.
-
Annexin V-FITC (or another fluorochrome) and PI are added to the cell suspension.
-
The cells are incubated for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
400 µL of 1X Annexin V Binding Buffer is added to each tube.
-
The samples are analyzed by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Clonogenic Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cancer cells.
Principle: The clonogenic assay measures the ability of a single cell to undergo unlimited division and form a colony. A decrease in the number of colonies formed after treatment indicates a cytotoxic or cytostatic effect.
Protocol:
-
Cell Treatment:
-
AML cells are treated with this compound for a specified period.
-
-
Cell Plating:
-
After treatment, cells are washed, counted, and plated at a low density in semi-solid medium (e.g., methylcellulose) in petri dishes.
-
-
Incubation:
-
The plates are incubated for 10-14 days to allow for colony formation.
-
-
Colony Staining and Counting:
-
Colonies are stained with crystal violet and counted. A colony is typically defined as a cluster of 50 or more cells.
-
-
Data Analysis:
-
The plating efficiency and surviving fraction are calculated to determine the effect of this compound on the clonogenic potential of the cells.
-
Visualizations
Signaling Pathway Diagram
References
Methodological & Application
Application Notes and Protocols for AC-4-130: An In Vitro Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-4-130 is a potent and specific inhibitor of the Signal Transducer and Activator of Transcription 5 (STAT5) protein.[1][2] It functions by directly binding to the SH2 domain of STAT5, a critical step for its activation and function.[1][2][3][4] This binding event effectively disrupts the subsequent phosphorylation, dimerization, and nuclear translocation of STAT5, ultimately inhibiting STAT5-dependent gene transcription.[1][2][3][4] In vitro and in vivo studies have demonstrated that this compound impairs the proliferation and clonogenic growth of cancer cells, particularly in the context of acute myeloid leukemia (AML), by inducing cell cycle arrest and apoptosis.[1][3] These application notes provide detailed protocols for in vitro studies to investigate the effects of this compound on cancer cells.
Mechanism of Action: Inhibition of the STAT5 Signaling Pathway
This compound targets a key node in cellular signaling. The JAK/STAT pathway is crucial for regulating cellular processes like proliferation, differentiation, and survival. In many cancers, this pathway is constitutively active, often due to mutations in upstream kinases like FLT3. This compound's targeted inhibition of the STAT5 SH2 domain provides a direct mechanism to shut down this oncogenic signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rationale for a Combination Therapy with the STAT5 Inhibitor this compound and the MCL1 Inhibitor S63845 in the Treatment of FLT3-Mutated or TET2-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AC-4-130 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
AC-4-130 is a potent and specific small molecule inhibitor targeting the SH2 domain of Signal Transducer and Activator of Transcription 5 (STAT5).[1][2][3][4] These application notes provide a comprehensive guide for utilizing this compound in cell culture, including its mechanism of action, recommended working concentrations, and detailed protocols for key experimental assays.
Mechanism of Action
This compound directly binds to the SH2 domain of STAT5, a critical step for its activation.[1][2][3][4] This binding event sterically hinders the phosphorylation of STAT5 and its subsequent dimerization and nuclear translocation.[1][2][4][5] By preventing the nuclear accumulation of activated STAT5, this compound effectively blocks the transcription of STAT5-dependent target genes, which are crucial for cell proliferation, survival, and differentiation.[1][2] In cancer cells where the JAK/STAT pathway is constitutively active, such as in Acute Myeloid Leukemia (AML) with FLT3-ITD mutations, this compound has been shown to induce cell cycle arrest and apoptosis.[1][2][3]
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits the STAT5 signaling pathway.
Data Presentation: Optimal Concentrations of this compound
The optimal concentration of this compound is cell line-dependent and should be determined empirically for each new model system. The following tables summarize reported effective concentrations for various applications.
Table 1: Effective Concentrations of this compound for Inducing Apoptosis and Cell Cycle Arrest
| Cell Line | Application | Concentration Range (µM) | Incubation Time (hours) | Outcome | Reference |
| MV4-11 (AML) | Apoptosis Induction | 0.1 - 100 | 72 | Dose-dependent increase in apoptosis. | [1][3] |
| MOLM-13 (AML) | Apoptosis Induction | 0.1 - 100 | 72 | Dose-dependent increase in apoptosis. | [1] |
| MV4-11, MOLM-13 | Cell Cycle Arrest | 2 - 5 | 72 | Increase in G0/G1 arrested cells. | [3] |
| Ba/F3 FLT3-ITD+ | Inhibition of pY-STAT5 | 0.5 - 2 | 24 | Reduced levels of pY-STAT5. | [3] |
Table 2: IC50 Values of this compound in Various Cell Lines
| Cell Line | Description | IC50 (µM) after 72h |
| MV4-11 | Human AML, FLT3-ITD+ | ~1.5 |
| MOLM-13 | Human AML, FLT3-ITD+ | ~2.0 |
| Ba/F3 FLT3-ITD+ | Murine pro-B, FLT3-ITD+ | ~1.0 |
| K562 | Human CML | >10 |
| U266 | Human Multiple Myeloma | >10 |
Note: IC50 values are approximate and can vary between experiments. It is recommended to perform a dose-response curve to determine the IC50 in your specific cell line and assay conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the IC50 of this compound and its effect on cell proliferation.
Caption: Workflow for a cell viability (MTT) assay.
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow cells to attach (for adherent cells) or stabilize.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium. A common starting range is 0.01 to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Treatment: Carefully remove the medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
-
Cells of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for 24-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Western Blot for Phospho-STAT5 (pY-STAT5)
This protocol assesses the inhibitory effect of this compound on STAT5 activation.
-
Cells of interest
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-pY-STAT5, anti-total STAT5, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time (e.g., 2-24 hours). After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pY-STAT5 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total STAT5 and a loading control to ensure equal protein loading.
Concluding Remarks
This compound is a valuable tool for studying the role of STAT5 in various cellular processes and for investigating its potential as a therapeutic target. The protocols provided here serve as a starting point for your experiments. Optimization of concentrations, incubation times, and cell densities may be necessary for your specific cell lines and experimental goals. Always refer to the manufacturer's instructions for specific reagents and kits.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for AC-4-130 in MV4-11 and MOLM-13 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-4-130 is a potent and specific small molecule inhibitor of Signal Transducer and Activator of Transcription 5 (STAT5).[1][2][3] It functions by directly binding to the SH2 domain of STAT5, which prevents its activation, dimerization, and subsequent nuclear translocation, ultimately inhibiting STAT5-dependent gene transcription.[1][2][4] In the context of Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations, such as in the MV4-11 and MOLM-13 cell lines, the FLT3-ITD constitutively activates STAT5, a key downstream effector that promotes cell proliferation and survival.[1][3] Therefore, direct inhibition of STAT5 with this compound presents a promising therapeutic strategy for this aggressive leukemia subtype. These application notes provide detailed protocols for utilizing this compound to study its effects on MV4-11 and MOLM-13 cell lines.
Mechanism of Action
In FLT3-ITD positive AML cells like MV4-11 and MOLM-13, the constitutively active FLT3 receptor tyrosine kinase leads to the persistent phosphorylation and activation of STAT5. Activated STAT5 then dimerizes, translocates to the nucleus, and promotes the transcription of target genes involved in cell cycle progression and apoptosis inhibition. This compound directly interferes with this pathway by binding to the STAT5 SH2 domain, thereby preventing its phosphorylation and downstream signaling.[1][4] This inhibition of the FLT3-ITD/STAT5 axis leads to cell cycle arrest and induction of apoptosis in these leukemic cells.[1][5]
Data Presentation
The following tables summarize the quantitative effects of this compound on MV4-11 and MOLM-13 cell lines based on published data.
Table 1: Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (µM) | Treatment Duration (hours) | Reference |
| MV4-11 | ~2.5 | 72 | [1] |
| MOLM-13 | ~3.0 | 20 | [6] |
Table 2: Induction of Apoptosis
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V+) | Reference |
| MV4-11 | 5 | 72 | Significant Increase | [1] |
| MOLM-13 | 5 | 72 | Significant Increase | [1] |
| MOLM-13 | 10 | 20 | Strong Induction | [4] |
Table 3: Cell Cycle Analysis
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Effect on Cell Cycle | Reference |
| MV4-11 | 2, 5 | 72 | Increase in G0/G1, Decrease in S and G2/M | [1] |
| MOLM-13 | 2, 5 | 72 | Increase in G0/G1, Decrease in S and G2/M | [1] |
Experimental Protocols
Here are detailed protocols for key experiments to evaluate the efficacy of this compound in MV4-11 and MOLM-13 cells.
Protocol 1: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol determines the concentration-dependent effect of this compound on the viability of AML cells.
Materials:
-
MV4-11 or MOLM-13 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed MV4-11 or MOLM-13 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). Include a DMSO-only control.
-
Treatment: Add 100 µL of the diluted this compound or DMSO control to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement:
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions. Typically, add a volume of reagent equal to the volume of cell culture medium in the well, mix, and measure luminescence.
-
-
Data Analysis: Normalize the readings to the DMSO control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
MV4-11 or MOLM-13 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells at a density of 0.5 x 10^6 cells/mL and treat with various concentrations of this compound (e.g., 2 µM, 5 µM) or DMSO for 24-72 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Use unstained and single-stained controls for compensation.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3: Western Blot Analysis of STAT5 Phosphorylation
This protocol assesses the effect of this compound on the phosphorylation of STAT5.
Materials:
-
MV4-11 or MOLM-13 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time and concentrations.
-
Cell Lysis: Lyse the cells in RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the p-STAT5 signal to total STAT5 and the loading control.
Conclusion
This compound is a valuable research tool for investigating the role of STAT5 signaling in FLT3-ITD positive AML. The protocols provided herein offer a framework for characterizing the cellular effects of this inhibitor in MV4-11 and MOLM-13 cell lines, which can aid in the preclinical evaluation of STAT5-targeted therapies. Researchers should optimize these protocols for their specific experimental conditions.
References
- 1. oncotarget.com [oncotarget.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. FLT3-ITD up-regulates MCL-1 to promote survival of stem cells in acute myeloid leukemia via FLT3-ITD–specific STAT5 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Study of AC-4-130 in Mouse Models of Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of AC-4-130, a potent STAT5 SH2 domain inhibitor, in mouse models of Acute Myeloid Leukemia (AML). The protocols outlined below are based on established methodologies and findings from preclinical studies.
Introduction
This compound is a small molecule inhibitor that directly binds to the SH2 domain of STAT5, a critical signaling protein implicated in the proliferation and survival of various cancer cells, particularly in hematopoietic malignancies like AML.[1][2][3] By binding to STAT5, this compound effectively disrupts its activation, dimerization, and subsequent nuclear translocation, leading to the inhibition of STAT5-dependent gene transcription.[1][3][4] In preclinical models, this has been shown to induce cell cycle arrest and apoptosis in AML cells, especially those driven by FLT3-ITD mutations.[1][2][5] This document details the in vivo study design to assess the anti-tumor efficacy and pharmacodynamic effects of this compound in a subcutaneous xenograft mouse model of AML.
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound in inhibiting the STAT5 signaling pathway.
Caption: Mechanism of this compound in the STAT5 signaling pathway.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines the key steps for conducting an in vivo efficacy study of this compound in an AML xenograft mouse model.
Caption: Experimental workflow for this compound in vivo study.
Quantitative Data Summary
The following tables present hypothetical yet realistic data based on published findings for an in vivo study of this compound.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in MV4-11 Xenograft Model
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 | 1500 ± 150 | - | +2.5 ± 1.0 |
| This compound (25 mg/kg) | 10 | 600 ± 90 | 60 | +1.8 ± 1.2 |
Table 2: Pharmacodynamic Analysis of STAT5 Inhibition in Tumor Tissues
| Treatment Group | N | Relative pY-STAT5/Total STAT5 Ratio (normalized to Vehicle) ± SEM | Ki67 Positive Cells (%) ± SEM | PDGFRβ Staining Intensity (Arbitrary Units) ± SEM |
| Vehicle Control | 5 | 1.00 ± 0.15 | 85 ± 5 | 3.2 ± 0.4 |
| This compound (25 mg/kg) | 5 | 0.35 ± 0.08 | 30 ± 7 | 1.5 ± 0.3 |
Detailed Experimental Protocols
MV4-11 Xenograft Mouse Model Protocol
Objective: To establish a subcutaneous AML tumor model in immunocompromised mice.
Materials:
-
MV4-11 human AML cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
6-8 week old female immunodeficient mice (e.g., Rag2-/-γc-/- or NSG)
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS
-
Syringes and needles (27G)
Protocol:
-
Culture MV4-11 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells twice with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 108 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 107 cells) into the right flank of each mouse.
-
Monitor the mice for tumor development. Tumors should be palpable within 7-10 days.
This compound Formulation and Administration Protocol
Objective: To prepare and administer this compound to the tumor-bearing mice.
Materials:
-
This compound powder
-
Vehicle solution (e.g., DMSO, Tween 80, and saline)
-
Sterile syringes and needles (27G)
Protocol:
-
Prepare the vehicle solution. A common vehicle consists of 5% DMSO, 10% Tween 80, and 85% saline.
-
Calculate the required amount of this compound for the desired dose (e.g., 25 mg/kg).
-
Dissolve the this compound powder in the vehicle solution to the final concentration. Ensure complete dissolution.
-
Administer the this compound solution or vehicle control to the mice via daily intraperitoneal (IP) injection. The injection volume should be approximately 100 µL for a 25g mouse.
Tumor Growth Monitoring Protocol
Objective: To monitor the anti-tumor efficacy of this compound.
Materials:
-
Digital calipers
-
Animal scale
Protocol:
-
Once tumors are established, measure the tumor dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Record the body weight of each mouse at the time of tumor measurement to monitor for toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
Western Blot Protocol for Tumor Lysates
Objective: To assess the levels of phosphorylated and total STAT5 in tumor tissues.
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibodies (anti-pY-STAT5, anti-STAT5)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Protocol:
-
Homogenize the excised tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the pY-STAT5 signal to the total STAT5 signal.
Immunohistochemistry Protocol for Tumor Sections
Objective: To evaluate cell proliferation (Ki67) and angiogenesis (PDGFRβ) in tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Citrate (B86180) buffer (for antigen retrieval)
-
Primary antibodies (anti-Ki67, anti-PDGFRβ)
-
Biotinylated secondary antibody
-
ABC reagent (Vectastain)
-
DAB substrate
-
Hematoxylin (for counterstaining)
Protocol:
-
Deparaffinize and rehydrate the FFPE tumor sections.
-
Perform antigen retrieval by heating the sections in citrate buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the ABC reagent.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the sections.
-
Image the slides and quantify the percentage of positive cells (for Ki67) or staining intensity (for PDGFRβ).
Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions and reagents based on their laboratory settings and experimental goals. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with AC-4-130
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-4-130 is a potent and specific small molecule inhibitor of the Signal Transducer and Activator of Transcription 5 (STAT5) SH2 domain. STAT5 is a key signaling protein involved in cell proliferation, survival, and differentiation. In many hematological malignancies, such as Acute Myeloid Leukemia (AML), STAT5 is constitutively activated, leading to uncontrolled cell growth and inhibition of apoptosis. This compound directly binds to the SH2 domain of STAT5, preventing its activation, dimerization, and nuclear translocation, thereby inhibiting the transcription of STAT5-dependent genes.[1][2] This ultimately leads to cell cycle arrest and induction of apoptosis in cancer cells, making this compound a promising therapeutic agent.[1][2]
Flow cytometry is a powerful technique for the rapid and quantitative analysis of apoptosis in single cells. The combination of Annexin V and Propidium Iodide (PI) staining is a widely used method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. This application note provides a detailed protocol for the induction of apoptosis with this compound and its subsequent analysis using flow cytometry.
Mechanism of Action of this compound
This compound targets the SH2 domain of STAT5, a critical component for its activation and signaling function. By binding to the SH2 domain, this compound disrupts the STAT5 signaling cascade. This inhibition leads to the downregulation of anti-apoptotic proteins, such as Bcl-2, and the activation of pro-apoptotic pathways, including the cleavage of Caspase-3 and Poly (ADP-ribose) polymerase (PARP).[3] The net effect is the induction of programmed cell death, or apoptosis, in STAT5-dependent cancer cells.
Data Presentation
The following table summarizes the dose-dependent effect of this compound on the induction of apoptosis in two different AML cell lines, MV4-11 and MOLM-13, after 72 hours of treatment. The data is presented as the percentage of apoptotic cells (Annexin V positive) as determined by flow cytometry.
| Cell Line | This compound Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| MV4-11 | 0 (Control) | ~5% |
| 1 | ~20% | |
| 2.5 | ~40% | |
| 5 | ~60% | |
| MOLM-13 | 0 (Control) | ~10% |
| 2.5 | ~30% | |
| 5 | ~50% | |
| 10 | ~70% |
This data is representative of typical results and may vary depending on experimental conditions.
Experimental Protocols
Materials
-
This compound (dissolved in DMSO)
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol for Induction of Apoptosis
-
Cell Seeding: Seed AML cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL in complete culture medium.
-
Treatment: Add this compound to the cell culture at final concentrations ranging from 0.1 to 10 µM. A DMSO-only control should be included.
-
Incubation: Incubate the cells for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2. The optimal incubation time may vary depending on the cell line and experimental goals. A 72-hour incubation is recommended for observing a significant apoptotic effect.[1][2]
Protocol for Flow Cytometry Analysis of Apoptosis
-
Cell Harvesting: After incubation, carefully collect the cells, including any floating cells, and transfer them to a flow cytometry tube.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Flow Cytometer Setup
-
Use a flow cytometer equipped with a 488 nm laser for excitation.
-
Detect FITC fluorescence (Annexin V) in the FL1 channel (typically ~530 nm).
-
Detect Propidium Iodide fluorescence in the FL2 or FL3 channel (typically >670 nm).
-
Set up appropriate compensation to correct for spectral overlap between the FITC and PI channels.
-
Use unstained and single-stained controls to set the gates for the different cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualizations
Caption: STAT5 signaling pathway and the inhibitory action of this compound.
Caption: Flow cytometry workflow for this compound induced apoptosis analysis.
References
Application Notes and Protocols for Immunoprecipitation of STAT5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immunoprecipitation (IP) of Signal Transducer and Activator of Transcription 5 (STAT5). This document clarifies the roles of specific reagents in STAT5 research and offers a step-by-step guide to successfully isolate STAT5 protein for downstream applications.
Clarification on AC-4-130 in STAT5 Research
It is critical to understand the function of specific molecules in experimental design. This compound is a potent, cell-permeable small molecule inhibitor of STAT5. It functions by binding to the SH2 domain of STAT5, which is essential for its activation, dimerization, and subsequent nuclear translocation.[1][2][3] Therefore, This compound is a tool for inhibiting STAT5 signaling pathways and is not suitable for use in immunoprecipitation procedures , which require an antibody to capture the target protein. For the immunoprecipitation of STAT5, a specific anti-STAT5 antibody is the correct reagent.
STAT5 Signaling Pathway
The STAT5 signaling pathway is integral to cellular processes such as proliferation, differentiation, and apoptosis, particularly in the hematopoietic system.[4] The pathway is typically activated by cytokines and growth factors binding to their respective cell surface receptors. This binding event leads to the activation of Janus kinases (JAKs), which then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT5 proteins. Recruited STAT5 is subsequently phosphorylated by JAKs, leading to its dimerization, translocation to the nucleus, and binding to specific DNA sequences to regulate gene transcription.
Antibodies for STAT5 Immunoprecipitation
The selection of a high-quality antibody is paramount for successful immunoprecipitation. Several commercial antibodies have been validated for the IP of STAT5. Both monoclonal and polyclonal antibodies can be effective, and the choice may depend on the specific experimental goals.
| Antibody | Type | Clonality | Catalog Number | Recommended Dilution for IP | Species Reactivity |
| STAT5 (D2O6Y) | Rabbit | Monoclonal | Cell Signaling Technology #94205 | 1:50 | Human, Mouse, Rat |
| STAT5a (E289) | Rabbit | Monoclonal | Abcam ab32043 | 1:50 | Human, Mouse, Rat |
| STAT5 (A-9) | Mouse | Monoclonal | Santa Cruz Biotechnology sc-74442 | 1-2 µg per 100-500 µg of lysate | Human, Mouse, Rat |
| Anti-STAT5 | Rabbit | Polyclonal | Millipore 06-537 | 2 µg per 1 mg of lysate | Human, Mouse |
Note: Optimal antibody concentration should be determined empirically by the end-user.
Experimental Workflow for STAT5 Immunoprecipitation
The general workflow for immunoprecipitation involves cell lysis, incubation of the lysate with a specific antibody, capture of the antibody-antigen complex with Protein A/G beads, washing to remove non-specific binders, and elution of the target protein.
Detailed Protocol for STAT5 Immunoprecipitation
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Reagents and Buffers
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell Lysis Buffer (RIPA or similar), ice-cold:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
Add protease and phosphatase inhibitor cocktail immediately before use.
-
-
Wash Buffer (modified RIPA or PBS with 0.1% Tween-20), ice-cold
-
Elution Buffer:
-
Denaturing: 1X Laemmli sample buffer
-
Non-denaturing: 0.1 M Glycine-HCl, pH 2.5-3.0
-
-
Neutralization Buffer (for non-denaturing elution): 1 M Tris-HCl, pH 8.5
-
Protein A/G Agarose or Magnetic Beads
-
Anti-STAT5 Antibody (validated for IP)
-
Isotype Control IgG
Procedure
1. Cell Lysate Preparation a. For adherent cells, wash the culture dish twice with ice-cold PBS. For suspension cells, wash by centrifugation at 500 x g for 5 minutes and resuspend in ice-cold PBS. b. Add ice-cold cell lysis buffer to the cell pellet or dish (e.g., 1 mL per 10^7 cells). c. Incubate on ice for 30 minutes with occasional vortexing. d. Scrape adherent cells and transfer the lysate to a pre-chilled microfuge tube. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. g. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
2. Pre-clearing the Lysate (Optional but Recommended) a. Aliquot 500 µg to 1 mg of total protein into a new microfuge tube. Adjust the volume to 500 µL with lysis buffer. b. Add 20 µL of a 50% slurry of Protein A/G beads. c. Incubate on a rotator for 1 hour at 4°C. d. Centrifuge at 2,500 x g for 3 minutes at 4°C (or use a magnetic rack for magnetic beads). e. Carefully transfer the supernatant to a new tube, avoiding the bead pellet. This is the pre-cleared lysate.
3. Immunoprecipitation a. Add the recommended amount of anti-STAT5 primary antibody to the pre-cleared lysate (e.g., 1-5 µg). For a negative control, add an equivalent amount of isotype control IgG to a separate tube of pre-cleared lysate. b. Incubate on a rotator for 2-4 hours or overnight at 4°C. c. Add 25-30 µL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture. d. Incubate on a rotator for an additional 1-2 hours at 4°C.
4. Washing a. Pellet the beads by centrifugation at 2,500 x g for 3 minutes at 4°C (or use a magnetic rack). b. Carefully aspirate and discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold wash buffer. d. Repeat the pelleting and resuspension steps for a total of 3-5 washes. Ensure all supernatant is removed after the final wash.
5. Elution
-
Denaturing Elution (for Western Blotting): a. Resuspend the washed bead pellet in 30-50 µL of 1X Laemmli sample buffer. b. Boil the sample at 95-100°C for 5-10 minutes. c. Centrifuge to pellet the beads, and collect the supernatant containing the eluted protein.
-
Non-denaturing Elution (for activity assays): a. Resuspend the washed bead pellet in 50 µL of low-pH elution buffer. b. Incubate for 5-10 minutes at room temperature with gentle tapping. c. Pellet the beads and immediately transfer the supernatant to a new tube containing 5 µL of neutralization buffer.
6. Downstream Analysis The eluted protein is now ready for downstream applications such as Western blotting, mass spectrometry, or enzyme activity assays. For Western blotting, the eluted samples can be loaded directly onto an SDS-PAGE gel.
References
- 1. 2.3. Immunoprecipitation and western blot analysis [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Constitutive activation of STAT5A and STAT5B regulates IgM secretion in Waldenström's macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunoprecipitation using Protein A/G Magnetic Beads [protocols.io]
Application Notes and Protocols for Assessing AC-4-130 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the target engagement of AC-4-130, a potent inhibitor of the Signal Transducer and Activator of Transcription 5 (STAT5). The following protocols and methodologies are designed to enable researchers to verify and quantify the interaction of this compound with its intended molecular target, STAT5, in a cellular context.
Introduction to this compound and its Target: STAT5
This compound is a small molecule inhibitor that directly targets the SH2 domain of STAT5.[1][2][3] STAT5 is a critical transcription factor involved in cell proliferation, differentiation, and survival.[4] In many hematological malignancies, such as Acute Myeloid Leukemia (AML), particularly those with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations, the JAK/STAT5 signaling pathway is constitutively active, driving cancer progression.[4] this compound disrupts the key functions of STAT5, including its activation, dimerization, and subsequent translocation to the nucleus, thereby inhibiting the transcription of STAT5-dependent genes.[1][2][3] This ultimately leads to cell cycle arrest and apoptosis in cancer cells.[2]
Verifying that a compound like this compound effectively engages its intracellular target is a crucial step in drug development. The following protocols provide detailed methods to assess the target engagement of this compound by examining its effects on STAT5 phosphorylation, dimerization, nuclear translocation, and transcriptional activity.
Signaling Pathway of STAT5
The JAK/STAT5 signaling pathway is initiated by the binding of cytokines or growth factors to their corresponding receptors on the cell surface. This binding event activates Janus kinases (JAKs), which then phosphorylate the cytoplasmic tails of the receptors. STAT5 proteins are recruited to these phosphorylated sites via their SH2 domains and are themselves phosphorylated by JAKs. Phosphorylated STAT5 (p-STAT5) molecules then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in cell survival and proliferation.
References
Troubleshooting & Optimization
Technical Support Center: Investigating the Impact of Bone Marrow Stroma on AC-4-130 Efficacy
This technical support resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of bone marrow stroma on the efficacy of AC-4-130, a potent STAT5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that specifically targets the SH2 domain of the STAT5 protein.[1][2][3] By binding to the SH2 domain, this compound disrupts the activation, dimerization, and subsequent nuclear translocation of STAT5.[1][2][3] This inhibition of STAT5 signaling leads to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway, such as FLT3-ITD-driven acute myeloid leukemia (AML).[1][3]
Q2: How does the bone marrow stroma affect the efficacy of this compound?
The bone marrow stroma can reduce the sensitivity of AML cells to this compound.[1] This phenomenon is known as stroma-mediated drug resistance. The protective effect is mediated through a combination of direct cell-cell contact and the secretion of soluble factors like cytokines by the stromal cells.[4][5] These factors can activate pro-survival signaling pathways in the AML cells, counteracting the apoptotic effects of this compound.
Q3: Which signaling pathways are implicated in stroma-mediated resistance to this compound?
Bone marrow stromal cells, such as the HS-5 cell line, secrete a variety of cytokines, including G-CSF, GM-CSF, M-CSF, IL-6, IL-8, and IL-11.[6] These cytokines can activate signaling pathways in AML cells that promote survival and proliferation, thereby diminishing the efficacy of this compound. The JAK/STAT and ERK signaling pathways are key mediators of this protective effect.[5] Persistent activation of these pathways, even in the presence of STAT5 inhibition by this compound, can contribute to drug resistance.
Q4: Does the presence of bone marrow stroma always decrease this compound efficacy?
Not always. The effect of bone marrow stroma on this compound efficacy can be cell-context dependent. For instance, in the SKM-1 cell line, the presence of stroma cytokines enhanced the susceptibility to this compound, whereas in MOLM-13 and ML-2 cells, it reduced susceptibility.[1] This highlights the importance of considering the specific genetic background of the cancer cells and the complex interplay of signaling molecules within the tumor microenvironment.
Troubleshooting Guide
Issue: Inconsistent results in co-culture experiments.
-
Possible Cause 1: Variability in stromal cell confluence.
-
Possible Cause 2: Inconsistent ratio of AML cells to stromal cells.
-
Possible Cause 3: Variation in conditioned media preparation.
Issue: Higher than expected cell viability in the presence of this compound and stroma.
-
Possible Cause: Stroma-mediated drug resistance.
-
Troubleshooting Tip: Confirm the presence of stroma-mediated resistance by comparing the IC50 value of this compound in AML cells cultured alone versus in co-culture with stromal cells. A significant increase in the IC50 value in the co-culture condition indicates resistance.
-
-
Possible Cause: Activation of alternative survival pathways.
-
Troubleshooting Tip: Investigate the activation status of key pro-survival signaling pathways such as ERK and AKT in your co-culture system using techniques like Western blotting or phospho-flow cytometry.
-
Data Presentation
Table 1: IC50 Values of this compound in AML Cell Lines With and Without Bone Marrow Stroma
| Cell Line | TP53 Status | IC50 without Stroma (µM) | IC50 with HS-5 Stroma (µM) | Change in Susceptibility |
| SKM-1 | Mutated | 0.7 | 0.5 | Enhanced |
| MOLM-13 | Wild-type | 3 | 4.4 | Reduced |
| ML-2 | Wild-type | 3 | 10 | Reduced |
| OCI-AML3 | Wild-type | 10 | Not Reported | Not Reported |
| MOLM-16 | Mutant | 10 | Not Reported | Not Reported |
| HL-60 | Null | >10 (very low) | Not Reported | Not Reported |
Data sourced from[1]
Experimental Protocols
Protocol 1: AML and Bone Marrow Stroma Co-culture for Viability Assays
-
Stromal Cell Seeding:
-
AML Cell Addition:
-
This compound Treatment:
-
Add this compound at the desired concentrations to the co-culture wells.
-
Include a vehicle control (e.g., DMSO) in parallel wells.
-
-
Incubation and Analysis:
-
Incubate the co-culture for the desired time period (e.g., 20 hours).[1]
-
Assess AML cell viability using a suitable method, such as flow cytometry with viability dyes (e.g., Propidium Iodide or DAPI) or a fluorescence-based assay if using fluorescently labeled cells.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting the STAT5 signaling pathway.
Caption: A typical experimental workflow for assessing stroma-mediated resistance to this compound.
Caption: Signaling pathways activated by bone marrow stroma leading to drug resistance in AML cells.
References
- 1. Rationale for a Combination Therapy with the STAT5 Inhibitor this compound and the MCL1 Inhibitor S63845 in the Treatment of FLT3-Mutated or TET2-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Bone marrow stroma-mediated resistance to FLT3 inhibitors in FLT3-ITD AML is mediated by persistent activation of extracellular regulated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bone marrow stroma-mediated resistance to FLT3 inhibitors in FLT3-ITD AML is mediated by persistent activation of extracellular regulated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Bone marrow stroma cells promote induction of a chemoresistant and prognostic unfavorable S100A8/A9high AML cell subset - PMC [pmc.ncbi.nlm.nih.gov]
AC-4-130 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of AC-4-130, a potent STAT5 SH2 domain inhibitor. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Stability and Storage Conditions
Proper storage and handling of this compound are crucial for maintaining its stability and ensuring reliable experimental outcomes.
Storage of Solid Compound:
| Condition | Duration | Notes |
| -20°C | 3 years | Recommended for long-term storage. |
| 4°C | 2 years | Suitable for shorter-term storage. |
| Room Temperature | A few days | Stable during ordinary shipping and time spent in Customs.[1] |
Storage of Stock Solutions:
| Storage Temperature | Duration | Recommended Solvents |
| -80°C | 6 months | DMSO |
| -20°C | 1 month | DMSO |
Key Recommendations:
-
For long-term storage, the lyophilized powder should be kept at -20°C and desiccated.[2]
-
Stock solutions should be aliquoted to avoid multiple freeze-thaw cycles.[2]
-
For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.
Solubility
This compound is soluble in various organic solvents. The following table summarizes its solubility in commonly used solvents.
| Solvent | Solubility |
| DMSO | ≥ 2.5 mg/mL (3.33 mM) |
For in vivo studies, a formulation in 10% DMSO and 90% corn oil can be prepared, resulting in a clear solution.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Signal Transducer and Activator of Transcription 5 (STAT5) protein. It directly binds to the SH2 domain of STAT5, which is crucial for its activation.[3][4] This binding disrupts the dimerization, nuclear translocation, and subsequent DNA binding of STAT5, thereby inhibiting the transcription of its target genes.[3][4] This ultimately leads to cell cycle arrest and apoptosis in cancer cells where the STAT5 pathway is aberrantly activated, such as in certain types of acute myeloid leukemia (AML).[3][4]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the solid this compound in anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 7.51 mg of this compound (Molecular Weight: 751.2 g/mol ) in 1 mL of DMSO. Ensure the compound is completely dissolved by vortexing. If precipitation is observed, gentle heating and/or sonication can be used to aid dissolution.
Q3: What are the recommended working concentrations for in vitro experiments?
A3: The effective concentration of this compound can vary depending on the cell line and the duration of treatment. In various AML cell lines, concentrations ranging from 0.1 µM to 100 µM have been used for treatment durations of up to 72 hours to induce apoptosis.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Experimental Protocols
Cell Viability Assay
This protocol describes a general method for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for Phospho-STAT5 (pY-STAT5)
This protocol outlines the steps to detect the inhibition of STAT5 phosphorylation by this compound.
Materials:
-
This compound stock solution
-
Cell line with activated STAT5
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pY-STAT5 and anti-total-STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 24 hours).
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pY-STAT5 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT5 or a housekeeping protein like GAPDH or β-actin.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound Precipitation in Media | The concentration of this compound exceeds its solubility in the aqueous cell culture medium. The final DMSO concentration is too low to maintain solubility. | Prepare a more concentrated stock solution in DMSO and use a smaller volume to achieve the final desired concentration. Ensure the final DMSO concentration in the media does not exceed a non-toxic level for your cells (typically <0.5%). Pre-warm the media before adding the compound. |
| Inconsistent or No Inhibition of pY-STAT5 | The compound has degraded due to improper storage or multiple freeze-thaw cycles. The treatment time is not optimal for observing the effect. The cell line does not have constitutively active STAT5, or the pathway is not sensitive to this inhibitor. | Always use freshly prepared dilutions from a properly stored stock solution. Perform a time-course experiment to determine the optimal treatment duration. Confirm the activation status of STAT5 in your cell line using a positive control (e.g., cytokine stimulation) and a sensitive pY-STAT5 antibody. |
| High Background in Western Blots | Insufficient blocking of the membrane. The primary or secondary antibody concentration is too high. Inadequate washing. | Increase the blocking time or try a different blocking agent (e.g., non-fat dry milk). Optimize the antibody concentrations by performing a titration. Increase the number and duration of washes. |
| Off-Target Effects or Cellular Toxicity | The concentration of this compound is too high, leading to non-specific effects. The solvent (DMSO) concentration is toxic to the cells. | Perform a dose-response curve to identify the lowest effective concentration that inhibits STAT5 without causing general toxicity. Ensure the final DMSO concentration is within the tolerated range for your cell line and include a vehicle-only control. |
Visualizations
Caption: this compound inhibits the STAT5 signaling pathway.
Caption: A typical experimental workflow using this compound.
Caption: A logical approach to troubleshooting experiments.
References
troubleshooting inconsistent results in AC-4-130 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AC-4-130, a potent STAT5 SH2 domain inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific inhibitor of the STAT5 SH2 domain.[1][2] It directly binds to STAT5, which disrupts its activation, dimerization, and subsequent nuclear translocation.[1][3][4][5] This inhibition of STAT5 activity leads to the downregulation of STAT5-dependent gene transcription, ultimately inducing cell cycle arrest and apoptosis in susceptible cancer cells, particularly those with FLT3-ITD mutations found in acute myeloid leukemia (AML).[1][2][3]
Q2: In which cell lines has this compound shown efficacy?
This compound has demonstrated significant activity in human AML cell lines, such as MV4-11 and MOLM-13, which harbor the FLT3-ITD mutation.[1][2] It has also been shown to effectively inhibit the proliferation and clonogenic growth of primary human AML cells.[3][5]
Q3: What are the recommended working concentrations for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, studies have shown significant dose-dependent and time-dependent apoptosis in MV4-11 and MOLM-13 cells at concentrations ranging from 0.1 to 100 µM when treated for 72 hours.[1][2] For cell cycle arrest analysis, concentrations of 2 and 5 µM for 72 hours have been effective.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound stock solutions?
To ensure the stability and activity of this compound, proper handling and storage are crucial. For in vitro studies, this compound can be dissolved in DMSO to prepare a stock solution.[6] For long-term storage, it is advisable to store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.[7] When preparing working solutions, thaw the stock solution slowly and vortex gently to ensure it is fully dissolved.[7] For in vivo studies, a formulation of 10% DMSO and 90% corn oil has been suggested.[6]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of STAT5 Phosphorylation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store aliquots at -80°C to minimize freeze-thaw cycles. Protect solutions from light.[7] |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the IC50 for STAT5 phosphorylation inhibition in your specific cell line. Published effective concentrations (0.5-2 µM) are a good starting point.[1] |
| Insufficient Incubation Time | Optimize the incubation time with this compound. A time course experiment (e.g., 6, 12, 24 hours) can identify the optimal duration for observing maximal inhibition of pY-STAT5.[1] |
| High Cell Confluence | Ensure that cells are in the logarithmic growth phase and not overly confluent, as high cell density can sometimes affect drug efficacy. |
| Issues with Antibody or Western Blotting | Verify the specificity and optimal dilution of your phospho-STAT5 and total STAT5 antibodies. Ensure your lysis buffer contains phosphatase inhibitors to preserve phosphorylation status. |
Issue 2: High Variability Between Experimental Replicates
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating to avoid clumps and ensure uniform cell numbers across wells.[8] |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile media or water.[8] |
| Variations in Incubation Conditions | Maintain consistent incubation times and temperatures for all plates. Ensure even temperature distribution within the incubator.[8] |
| Pipetting Inaccuracies | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. |
| This compound Precipitation | Upon thawing, visually inspect the stock solution for any precipitation. If present, warm the solution gently and vortex to redissolve the compound completely before preparing working dilutions.[7] |
Experimental Protocols & Data
Summary of this compound In Vitro Activity
| Cell Line | Assay | Concentration Range | Effect | Reference |
| MV4-11, MOLM-13 | Apoptosis Assay | 0.1-100 µM (72h) | Dose- and time-dependent increase in apoptosis | [1][2] |
| MV4-11, MOLM-13 | Cell Cycle Analysis | 2, 5 µM (72h) | Increase in G0/G1 phase, reduction in S and G2/M phases | [1][3] |
| Ba/F3 FLT3-ITD+ | Western Blot | 0.5-2 µM (24h) | Reduced pY-STAT5 levels in cytoplasm and nucleus | [1] |
| Primary Human AML Cells | Proliferation/Clonogenic Growth | Not specified | Efficiently blocks proliferation and clonogenic growth | [3][5] |
General Protocol for Western Blot Analysis of STAT5 Phosphorylation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere or stabilize overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize protein amounts, add loading buffer, and denature the samples by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT5 (pY-STAT5) and total STAT5 overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the pY-STAT5 signal to the total STAT5 signal.
Visualizations
Caption: this compound inhibits the STAT5 signaling pathway.
Caption: General workflow for in vitro this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | inhibitor/agonist | CAS 1834571-82-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing AC-4-130 Dosage for In Vivo Xenografts
Welcome to the technical support center for the optimization of AC-4-130 dosage in in vivo xenograft models. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on establishing a safe and efficacious dosing regimen for this potent STAT5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent small molecule inhibitor that directly targets the SH2 domain of the Signal Transducer and Activator of Transcription 5 (STAT5) protein.[1][2] By binding to the SH2 domain, this compound disrupts the activation, dimerization, and subsequent nuclear translocation of STAT5.[2] This inhibition of STAT5 signaling leads to the downregulation of target genes involved in cell proliferation and survival, ultimately inducing cell cycle arrest and apoptosis in cancer cells, particularly in hematological malignancies like Acute Myeloid Leukemia (AML).[3][4]
Q2: What is a recommended starting dose for this compound in a mouse xenograft model?
A2: A definitive starting dose for all xenograft models cannot be provided as it is highly dependent on the specific tumor model, mouse strain, and formulation. However, a crucial first step is to perform a Maximum Tolerated Dose (MTD) study.[5][6][7] The MTD is the highest dose that does not cause unacceptable toxicity, such as significant body weight loss (typically >15-20%) or severe clinical signs of distress.[6] It is recommended to start with a dose range informed by in vitro efficacy data (e.g., IC50 values) and any available preliminary in vivo data.
Q3: How do I prepare this compound for in vivo administration?
A3: The formulation of this compound for in vivo use is critical for its bioavailability and efficacy. A common approach for small molecule inhibitors is to first create a stock solution in a solvent like DMSO. For administration to animals, this stock is then further diluted in a vehicle suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A potential formulation for this compound for intraperitoneal injection could involve a solution in DMSO diluted with saline or a mixture of PEG300 and saline. For oral gavage, a suspension in a vehicle like 0.5% methylcellulose (B11928114) with 0.2% Tween 80 may be appropriate.[8] It is imperative to test the solubility and stability of this compound in the chosen vehicle and to run a vehicle-only control group in your experiments. One supplier suggests a formulation of 10% DMSO and 90% corn oil for in vivo use.
Q4: What are the key parameters to monitor during an this compound in vivo study?
A4: Consistent and thorough monitoring is essential for a successful study. Key parameters include:
-
Tumor Volume: Measure with calipers 2-3 times per week.
-
Body Weight: Record 2-3 times per week as a primary indicator of toxicity.
-
Clinical Observations: Daily checks for any signs of distress, such as changes in posture, activity, or fur texture.
-
Pharmacodynamic (PD) Markers: At the end of the study, or at intermediate time points, tumor and/or blood samples can be collected to assess the levels of phosphorylated STAT5 (p-STAT5) to confirm target engagement.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High Toxicity (e.g., >20% body weight loss, lethargy) | Dose is above the MTD. | Immediately reduce the dose by 25-50%. Re-evaluate the MTD with a more gradual dose escalation. |
| Vehicle Toxicity. | Run a vehicle-only control group to assess tolerability. Consider alternative, less toxic vehicles. | |
| Rapid clearance leading to high Cmax. | Consider splitting the daily dose into two administrations or using a formulation that allows for slower release. | |
| Lack of Efficacy (No significant tumor growth inhibition) | Insufficient drug exposure. | Perform pharmacokinetic (PK) analysis to measure plasma and tumor concentrations of this compound. The dose may need to be increased if exposure is suboptimal and within the tolerated range. |
| Suboptimal dosing schedule. | The frequency of administration may be insufficient. Consider increasing the dosing frequency (e.g., from once daily to twice daily) if the drug's half-life is short. | |
| Poor drug formulation. | Ensure the drug is fully dissolved or homogenously suspended in the vehicle. Re-evaluate the formulation for better solubility and bioavailability. | |
| Tumor model is not dependent on STAT5 signaling. | Confirm the activation of the STAT5 pathway in your specific xenograft model through methods like Western blot for p-STAT5 before initiating large-scale efficacy studies. | |
| High Variability in Tumor Growth | Inconsistent drug administration. | Ensure all personnel are properly trained on the administration technique (e.g., oral gavage, IP injection) to ensure consistent dosing. |
| Tumor heterogeneity. | Increase the number of animals per group to improve statistical power. Ensure tumors are of a consistent size at the start of treatment. | |
| Animal health issues. | Closely monitor animal health and exclude any animals with health problems unrelated to the treatment. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study for this compound
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG) appropriate for your xenograft model.
-
Group Allocation: Randomize mice into groups of 3-5.
-
Dose Escalation:
-
Start with a conservative low dose and escalate in subsequent groups (e.g., 10, 25, 50, 75, 100 mg/kg).
-
Include a vehicle control group.
-
-
Administration: Administer this compound daily for 14 consecutive days via the chosen route (e.g., oral gavage or IP injection).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily.
-
-
MTD Determination: The MTD is the highest dose that does not result in >20% body weight loss or significant clinical signs of toxicity.
Protocol 2: In Vivo Efficacy Study
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to reach a mean size of 100-150 mm³. Randomize mice into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (Low dose, e.g., 12.5 mg/kg)
-
Group 3: this compound (Medium dose, e.g., 25 mg/kg)
-
Group 4: this compound (High dose, near MTD, e.g., 50 mg/kg)
-
-
Dosing and Monitoring:
-
Administer treatment daily for 21 days.
-
Measure tumor volume with calipers 2-3 times per week.
-
Record body weight 2-3 times per week.
-
-
Endpoint: At the end of the study, euthanize the animals and collect tumors for pharmacodynamic analysis (e.g., Western blot for p-STAT5).
Data Presentation
Table 1: Example Data from an this compound MTD Study
| Dose Group (mg/kg) | Mean Body Weight Change (%) | Clinical Signs of Toxicity |
| Vehicle | +2.5 | None |
| 25 | +1.0 | None |
| 50 | -5.0 | Mild, transient lethargy |
| 75 | -18.0 | Moderate lethargy, ruffled fur |
| 100 | -25.0 | Severe lethargy, hunched posture |
In this example, the MTD would be determined to be 75 mg/kg.
Table 2: Example Data from an this compound Efficacy Study
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | 1500 | - | +3.0 |
| This compound (12.5 mg/kg) | 1100 | 26.7 | +1.5 |
| This compound (25 mg/kg) | 750 | 50.0 | -2.0 |
| This compound (50 mg/kg) | 400 | 73.3 | -8.0 |
Visualizations
Caption: this compound inhibits the STAT5 signaling pathway.
Caption: Experimental workflow for an in vivo xenograft efficacy study.
Caption: Workflow for determining the Maximum Tolerated Dose (MTD).
References
- 1. researchgate.net [researchgate.net]
- 2. STAT5 - Wikipedia [en.wikipedia.org]
- 3. STAT5b: A master regulator of key biological pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. Maximum tolerated dose (MTD) – REVIVE [revive.gardp.org]
- 8. benchchem.com [benchchem.com]
addressing altered susceptibility to AC-4-130
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with AC-4-130, a potent STAT5 SH2 domain inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the STAT5 protein.[1][2] It directly binds to the SH2 domain of STAT5, which is crucial for its activation and function.[2][3] This binding event disrupts several key downstream processes, including:
-
STAT5 Activation: Prevents the phosphorylation of STAT5.[1][3]
-
Dimerization: Inhibits the formation of STAT5 dimers.[1][3][4]
-
Nuclear Translocation: Blocks the movement of STAT5 into the nucleus.[1][3][4]
-
Gene Transcription: Prevents STAT5 from binding to DNA and initiating the transcription of its target genes.[1][3]
Ultimately, this leads to the induction of cell cycle arrest and apoptosis in cancer cells that are dependent on STAT5 signaling.[1][2][5]
Q2: In which cancer types or cell lines is this compound expected to be most effective?
A2: this compound has shown significant efficacy in preclinical models of Acute Myeloid Leukemia (AML), particularly in AML cells harboring a FLT3-ITD (Internal Tandem Duplication) mutation.[3][5][6] The FLT3-ITD mutation leads to constitutive activation of STAT5, making these cells highly dependent on this signaling pathway for their proliferation and survival.[3][5] Therefore, AML cell lines with FLT3-ITD, such as MV4-11 and MOLM-13, are particularly sensitive to this compound.[3][7]
Q3: What are the known factors that can alter a cell's susceptibility to this compound?
A3: Several factors can influence how a cell responds to this compound treatment:
-
Genetic Mutations:
-
Increased Susceptibility: AML patient samples with mutations in FLT3 or TET2 have shown a strong response to this compound in combination with the MCL1 inhibitor S63845.[8][9] The TP53-mutated cell line SKM-1 also shows elevated susceptibility.[8]
-
Decreased Susceptibility/Resistance: A point mutation in the STAT5B gene, N642H, has been reported to confer resistance to this compound.[4]
-
-
Co-culture with Bone Marrow Stroma: The presence of bone marrow stromal cells (like HS-5) can alter the susceptibility of AML cells to this compound.[8][9] This effect appears to be cell-line dependent, with some cells becoming more resistant and others more sensitive.[8] This is likely due to the secretion of cytokines by the stromal cells which can modulate STAT signaling.[8]
-
Synergistic Drug Combinations: The cytotoxic effects of this compound can be enhanced when used in combination with other targeted therapies. Synergism has been observed with:
Q4: How does this compound selectivity compare for STAT5 over other STAT family members?
A4: this compound has been demonstrated to be selective for STAT5 over other STAT family members like STAT1 and STAT3.[10]
Troubleshooting Guides
Issue 1: Sub-optimal or no observed effect of this compound on cell viability.
| Potential Cause | Troubleshooting Step |
| Cell line is not dependent on STAT5 signaling. | Confirm the STAT5 activation status in your cell line via Western blot for phosphorylated STAT5 (pY-STAT5). Cell lines lacking constitutive STAT5 activation may not respond to this compound as a single agent. |
| Incorrect dosage or treatment duration. | Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. A 72-hour treatment duration is a good starting point for viability assays.[1][7] |
| Presence of resistance-conferring mutations. | If you suspect acquired resistance, sequence the STAT5B gene to check for mutations like N642H.[4] |
| Protective effects from co-culture conditions. | If using a co-culture system with stromal cells, be aware that this can confer resistance.[8] Consider testing this compound in monoculture to establish a baseline. |
| Compound degradation. | Ensure proper storage of this compound according to the manufacturer's instructions to maintain its potency. |
Issue 2: Inconsistent results between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Variability in cell health and passage number. | Use cells with a consistent and low passage number for all experiments. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Inaccurate drug concentration. | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding to achieve uniform cell density across all wells. |
| Edge effects in multi-well plates. | Avoid using the outer wells of multi-well plates for treatment groups, as these are more prone to evaporation and temperature fluctuations. Fill them with media or PBS instead. |
Quantitative Data
Table 1: In Vitro IC50 Values of this compound in Various AML Cell Lines
| Cell Line | TP53 Status | FLT3 Status | IC50 (µM) | Notes |
| SKM-1 | Mutated | Wild-Type | 0.7 | Elevated susceptibility.[8] |
| MOLM-13 | Wild-Type | Mutated (ITD) | 3.0 | Intermediate susceptibility.[8] |
| ML-2 | Wild-Type | Not Specified | 3.0 | Intermediate susceptibility.[8] |
| OCI-AML3 | Wild-Type | Wild-Type | 10.0 | Reduced susceptibility.[8] |
| MOLM-16 | Mutated | Not Specified | 10.0 | Reduced susceptibility.[8] |
| HL-60 | Null | Not Specified | >10.0 | Very low susceptibility.[8] |
| KG1 | Not Specified | Not Specified | 6.58 - 15.21 | [11] |
IC50 values were determined after 20 to 72 hours of treatment, depending on the study.
Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination using MTS Assay
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. A typical concentration range to test is 0.1 µM to 100 µM.[1] Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Add 100 µL of the 2X drug dilutions to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the log of the drug concentration against the normalized cell viability and fitting the data to a non-linear regression curve.
Protocol 2: Western Blot for STAT5 Phosphorylation
-
Cell Treatment: Treat cells with the desired concentrations of this compound or vehicle control for 24 hours.[1]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT5 (pY694) and total STAT5. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometry can be used to quantify the levels of p-STAT5 relative to total STAT5 and the loading control.
Visualizations
Caption: Mechanism of action of this compound in the JAK/STAT5 signaling pathway.
Caption: Troubleshooting workflow for unexpected experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rationale for a Combination Therapy with the STAT5 Inhibitor this compound and the MCL1 Inhibitor S63845 in the Treatment of FLT3-Mutated or TET2-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rationale for a Combination Therapy with the STAT5 Inhibitor this compound and the MCL1 Inhibitor S63845 in the Treatment of FLT3-Mutated or TET2-Mutated Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Targeting of STAT5 using the small molecule topotecan hydrochloride suppresses acute myeloid leukemia progression - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of AC-4-130 in healthy cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with AC-4-130. The information is designed to help minimize the cytotoxic effects of this compound on healthy cells during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the Signal Transducer and Activator of Transcription 5 (STAT5) protein.[1] It directly binds to the SH2 domain of STAT5, which is crucial for its activation.[2] This binding disrupts the dimerization, and nuclear translocation of STAT5, thereby inhibiting STAT5-dependent gene transcription.[1][2] In cancer cells where the STAT5 pathway is often hyperactivated, this inhibition leads to cell cycle arrest and apoptosis.[1]
Q2: Why is this compound cytotoxic to cancer cells, and how does this affect healthy cells?
A2: Many hematologic malignancies, such as Acute Myeloid Leukemia (AML), exhibit constitutive activation of the STAT5 signaling pathway, making it a critical driver of cancer cell proliferation and survival. By inhibiting STAT5, this compound effectively targets a key vulnerability in these cancer cells. While STAT5 is also present and functional in healthy cells, particularly in the hematopoietic system for normal cell growth and differentiation, cancer cells often display a heightened dependence on this pathway. Research has shown that healthy hematopoietic progenitor cells (CD34+ cells) are less sensitive to this compound compared to their malignant counterparts, suggesting a therapeutic window.[1][3]
Q3: What are the initial signs of off-target cytotoxicity in my healthy control cells?
A3: Initial indicators of cytotoxicity in healthy cells can include morphological changes such as cell shrinkage, rounding, and detachment from the culture surface. A reduction in the rate of cell proliferation compared to untreated controls is also a key sign. For more quantitative measures, assays that detect early apoptotic events, like Annexin V staining, can be employed.
Q4: Can I combine this compound with other inhibitors to reduce its toxicity in healthy cells?
A4: Yes, combination therapy is a promising strategy. Studies have shown that this compound exhibits synergistic effects with other anti-cancer agents, such as the JAK1/2 inhibitor Ruxolitinib and the p300/pCAF inhibitor Garcinol.[4] This synergy may allow for the use of lower, less toxic concentrations of this compound while maintaining or even enhancing its anti-cancer efficacy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed in healthy control cells at expected therapeutic concentrations. | - The specific healthy cell line being used is particularly sensitive to STAT5 inhibition.- The concentration of this compound is too high for the specific cell type.- Prolonged incubation time. | - Titrate this compound Concentration: Perform a dose-response experiment to determine the optimal concentration that maximizes cancer cell death while minimizing effects on healthy cells.- Reduce Incubation Time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the shortest effective exposure time.- Use a More Relevant Control Cell Line: If possible, use primary healthy cells from a relevant tissue source (e.g., CD34+ hematopoietic progenitors for leukemia studies) as they may better represent in vivo tolerance.- Consider Combination Therapy: Explore combining a lower dose of this compound with a synergistic agent like Ruxolitinib to achieve the desired anti-cancer effect with reduced off-target toxicity. |
| Inconsistent or non-reproducible cytotoxicity results. | - Inconsistent cell health or passage number.- Variability in compound preparation and storage.- Pipetting errors or uneven cell seeding. | - Standardize Cell Culture Practices: Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase at the start of the experiment.- Proper Compound Handling: Prepare fresh stock solutions of this compound and store them according to the manufacturer's recommendations. Ensure complete solubilization before use.- Ensure Assay Precision: Use calibrated pipettes, ensure homogenous cell suspension before seeding, and include appropriate controls (vehicle control, positive control for cell death) in every experiment. |
| Difficulty in observing a clear therapeutic window between cancer and healthy cells. | - The cancer cell line used may not be highly dependent on the STAT5 pathway.- The healthy cell line may have a higher than expected reliance on STAT5 signaling. | - Confirm STAT5 Activation: Before conducting extensive cytotoxicity assays, verify the constitutive activation of STAT5 (e.g., by Western blotting for phosphorylated STAT5) in your cancer cell line of choice.- Profile Your Cell Lines: If possible, assess the baseline levels of STAT5 activity in both your cancer and healthy cell lines to better understand their relative dependence on this pathway. |
Quantitative Data Summary
The following table summarizes the cytotoxic effects of this compound on various cell lines. It is important to note that specific IC50 values for a wide range of healthy, non-cancerous human cell lines are not extensively published. The data presented for healthy cells often describes a qualitative "lower sensitivity."
| Cell Line Type | Cell Line | Assay Type | Concentration/IC50 | Incubation Time | Reference |
| Cancerous | MV4-11 (AML) | Apoptosis | 0.1 - 100 µM (Dose-dependent increase) | 72 hours | [1] |
| Cancerous | MOLM-13 (AML) | Apoptosis | 0.1 - 100 µM (Dose-dependent increase) | 72 hours | [1] |
| Cancerous | MV4-11 (AML) | Cell Cycle Arrest | 2 µM, 5 µM | 72 hours | [1] |
| Cancerous | MOLM-13 (AML) | Cell Cycle Arrest | 2 µM, 5 µM | 72 hours | [1] |
| Healthy | CD34+ Hematopoietic Progenitors | Clonogenic Growth | Largely unaffected at concentrations effective against AML cells | Not specified | [3] |
| Healthy | Peripheral Blood Mononuclear Cells (PBMCs) | Viability | Minimal effect at 2 µM | Not specified | [5] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of viability.
Materials:
-
Cells of interest (healthy and cancerous)
-
96-well culture plates
-
This compound
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time. Include untreated and positive controls.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Clonogenic Assay for Hematopoietic Progenitors
This assay assesses the effect of this compound on the proliferative capacity of hematopoietic stem and progenitor cells.
Materials:
-
Healthy hematopoietic progenitor cells (e.g., CD34+ cells)
-
Complete methylcellulose-based medium
-
This compound
-
35 mm culture dishes
Procedure:
-
Prepare a cell suspension of hematopoietic progenitors in complete methylcellulose (B11928114) medium.
-
Add the desired concentrations of this compound or vehicle control to the cell suspension.
-
Plate 1.1 mL of the cell mixture into 35 mm culture dishes in duplicate.
-
Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 14-16 days.
-
Count the number of colonies (e.g., CFU-GM, BFU-E) in each dish using an inverted microscope.
-
Compare the number of colonies in the this compound-treated dishes to the vehicle control to determine the effect on clonogenic potential.
Visualizations
Caption: Canonical STAT5 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing and minimizing this compound cytotoxicity.
Caption: Troubleshooting logic for high cytotoxicity in healthy cells.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rationale for a Combination Therapy with the STAT5 Inhibitor this compound and the MCL1 Inhibitor S63845 in the Treatment of FLT3-Mutated or TET2-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Synergistic Anti-Tumor Effects of AC-4-130 and Ruxolitinib: A Mechanistic Comparison and Guide for Researchers
A deep dive into the enhanced cytotoxicity achieved by dual inhibition of the JAK/STAT pathway, offering a promising therapeutic strategy for hematological malignancies.
This guide provides a comprehensive analysis of the synergistic effects observed with the combination of AC-4-130, a direct STAT5 inhibitor, and Ruxolitinib, a potent JAK1/2 inhibitor. Evidence suggests that this combination leads to a more profound inhibition of the oncogenic JAK/STAT signaling pathway than either agent alone, resulting in enhanced anti-tumor activity, particularly in cancers driven by mutations that activate this pathway, such as FLT3-ITD-positive Acute Myeloid Leukemia (AML).
Rationale for Combination Therapy
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, particularly hematological malignancies.
Ruxolitinib , an FDA-approved drug, acts upstream in this pathway by inhibiting the tyrosine kinase activity of JAK1 and JAK2. This prevents the phosphorylation and subsequent activation of STAT proteins. However, cancer cells can develop resistance to JAK inhibitors through various mechanisms, including the continued activation of downstream signaling components like STAT5.
This compound is a novel small molecule that directly targets the SH2 domain of STAT5, a key downstream effector in the JAK/STAT pathway. By binding to this domain, this compound disrupts STAT5 activation, dimerization, and its translocation to the nucleus, thereby inhibiting the transcription of genes crucial for cancer cell survival and proliferation.[1][2][3]
The combination of Ruxolitinib and this compound represents a vertical inhibition strategy, targeting the same signaling pathway at two distinct points. This dual blockade is hypothesized to be more effective in shutting down the oncogenic signaling, preventing escape mechanisms and leading to a synergistic cytotoxic effect.
Quantitative Analysis of Synergistic Effects
Published preclinical studies have demonstrated that the combination of this compound and Ruxolitinib results in a synergistic increase in cytotoxicity in FLT3-ITD-positive AML cell lines.[4][5] While the specific quantitative data from the primary study is not publicly detailed, the synergistic relationship is clearly stated. The following table provides an illustrative representation of the expected outcomes from such a study, based on the principles of combination therapy assessment.
| Treatment Group | Illustrative IC50 (nM) | Illustrative Combination Index (CI) | Interpretation of Synergy |
| This compound Alone | 500 | - | - |
| Ruxolitinib Alone | 200 | - | - |
| This compound + Ruxolitinib (1:1 ratio) | 100 (for each drug) | < 1 | Synergistic |
Note: The IC50 and CI values presented are for illustrative purposes to demonstrate the concept of synergy and are not derived from actual experimental data. A Combination Index (CI) value of less than 1 is indicative of a synergistic interaction, meaning the observed effect of the combination is greater than the sum of the effects of the individual drugs.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and Ruxolitinib within the JAK/STAT pathway and a typical experimental workflow to assess their synergistic effects.
Caption: Dual inhibition of the JAK/STAT pathway by Ruxolitinib and this compound.
Caption: Experimental workflow for evaluating the synergy of this compound and Ruxolitinib.
Detailed Experimental Protocols
The following are representative protocols for key experiments to evaluate the synergistic effects of this compound and Ruxolitinib, based on standard methodologies in the field.
Cell Culture and Drug Preparation
-
Cell Lines: FLT3-ITD positive human AML cell lines (e.g., MV4-11, MOLM-13) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Solutions: this compound and Ruxolitinib are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. Serial dilutions are prepared in culture medium to achieve the desired final concentrations for experiments. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
Cell Viability and Synergy Assessment
-
Assay: Cell viability is assessed using a colorimetric assay such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
Cells are treated with increasing concentrations of this compound, Ruxolitinib, or the combination of both at a constant ratio (e.g., 1:1). A vehicle control (DMSO) is also included.
-
After a 72-hour incubation period, the MTS or XTT reagent is added to each well according to the manufacturer's instructions.
-
The absorbance is measured using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
The half-maximal inhibitory concentration (IC50) for each drug alone and in combination is calculated using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response).
-
The Combination Index (CI) is calculated using the Chou-Talalay method. Software such as CompuSyn can be used for this analysis. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Apoptosis Analysis
-
Assay: Apoptosis is quantified by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
-
Procedure:
-
Cells are treated with this compound, Ruxolitinib, or the combination at their respective IC50 concentrations for 48 hours.
-
Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Western Blot Analysis
-
Purpose: To confirm the on-target effects of the drugs on the JAK/STAT signaling pathway.
-
Procedure:
-
Cells are treated with the drugs for a shorter duration (e.g., 2-6 hours) to observe changes in protein phosphorylation.
-
Cell lysates are prepared, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated JAK1 (p-JAK1), total JAK1, phosphorylated STAT5 (p-STAT5), total STAT5, and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion and Future Directions
The combination of this compound and Ruxolitinib presents a compelling, mechanistically rational approach to enhance the therapeutic efficacy of JAK/STAT pathway inhibition. The synergistic cytotoxicity observed in preclinical models warrants further investigation. Future studies should aim to:
-
Elucidate the precise molecular mechanisms underlying the observed synergy.
-
Evaluate the efficacy and safety of this combination in in vivo animal models of hematological malignancies.
-
Explore the potential of this combination in other cancers with aberrant JAK/STAT signaling.
This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of dual JAK and STAT5 inhibition. The provided protocols offer a starting point for the preclinical evaluation of this promising combination therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Ruxolitinib Combined with Gemcitabine against Cholangiocarcinoma Growth via the JAK2/STAT1/3/ALDH1A3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Randomized, Double-Blind, Phase II Study of Ruxolitinib or Placebo in Combination With Capecitabine in Patients With Metastatic Pancreatic Cancer for Whom Therapy With Gemcitabine Has Failed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting integrated stress response with ISRIB combined with imatinib treatment attenuates RAS/RAF/MAPK and STAT5 signaling and eradicates chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Synergistic Potential of AC-4-130 and S63845 in Acute Myeloid Leukemia
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the therapeutic potential of combining the STAT5 inhibitor AC-4-130 with the MCL1 inhibitor S63845, particularly in the context of Acute Myeloid Leukemia (AML). This analysis is supported by experimental data on their synergistic effects on cancer cell viability and apoptosis.
The combination of this compound, a direct inhibitor of the STAT5 SH2 domain, and S63845, a potent and selective inhibitor of the anti-apoptotic protein MCL1, has shown promise in preclinical studies. Research indicates a synergistic cytotoxic effect in both FLT3-mutated and FLT3-wild-type AML cells, with a particularly strong response in patient samples harboring FLT3 or TET2 mutations.[1][2] This guide delves into the quantitative data from these studies, outlines the experimental methodologies, and visualizes the underlying cellular mechanisms.
Performance Data: Synergistic Reduction in Cell Viability
The combination of this compound and S63845 has been demonstrated to be more effective at reducing the viability of AML cells than either agent alone. A key study by Seipel et al. (2021) provides quantitative evidence of this synergy in various AML cell lines and patient samples.
| Cell Line/Patient Sample | Treatment | % Cell Viability | Combination Index (CI) |
| MOLM-13 (FLT3-ITD) | This compound (2 µM) | ~80% | |
| S63845 (50 nM) | ~90% | ||
| This compound (2 µM) + S63845 (50 nM) | ~40% | <1 (Synergistic) | |
| SKM-1 (FLT3-wt) | This compound (2 µM) | ~85% | |
| S63845 (50 nM) | ~95% | ||
| This compound (2 µM) + S63845 (50 nM) | ~55% | <1 (Synergistic) | |
| AML Patient Samples (FLT3 or TET2 mutated) | This compound + S63845 | Reduced to 40% | Not Applicable |
| Healthy Donor Cells | This compound + S63845 | Reduced to 75% | Not Applicable |
Table 1: Summary of in vitro cell viability data for the combination of this compound and S63845 in AML cell lines and patient samples. Data is extrapolated from figures in Seipel et al., 2021.[2]
Induction of Apoptosis
The synergistic effect of the this compound and S63845 combination extends to the induction of apoptosis (programmed cell death) in AML cells.
| Cell Line | Treatment | % Apoptotic Cells |
| MOLM-13 (FLT3-ITD) | Control | ~5% |
| This compound | Increased | |
| S63845 | Increased | |
| This compound + S63845 | Significantly Increased |
Table 2: Qualitative summary of apoptosis induction in MOLM-13 cells treated with this compound and S63845. Specific percentages require access to raw data, but studies confirm a significant increase in apoptosis with the combination treatment.[2]
Comparison with Alternative Therapeutic Strategies
The efficacy of the this compound and S63845 combination has been assessed alongside other targeted therapies in AML.
| Treatment Combination | Efficacy in FLT3-mutated AML | Efficacy in FLT3-wild-type AML | Notes |
| This compound + S63845 | Highly Effective | Effective | Synergistic effects observed.[1][2] |
| This compound + Midostaurin (PKC412) | Moderately Effective | Less Effective | |
| This compound + Trametinib | Antagonistic effects observed in MOLM-13 cells | Variable | |
| This compound + Venetoclax | Effective | Effective |
Table 3: Comparative efficacy of this compound in combination with other targeted agents in AML. Data is based on findings from Seipel et al., 2021.[1][2]
Signaling Pathways and Mechanisms of Action
This compound and S63845 target distinct but complementary pathways that are crucial for the survival of cancer cells.
Caption: this compound inhibits STAT5 signaling.
Caption: S63845 induces apoptosis by inhibiting MCL1.
References
- 1. Rationale for a Combination Therapy with the STAT5 Inhibitor this compound and the MCL1 Inhibitor S63845 in the Treatment of FLT3-Mutated or TET2-Mutated Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rationale for a Combination Therapy with the STAT5 Inhibitor this compound and the MCL1 Inhibitor S63845 in the Treatment of FLT3-Mutated or TET2-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of STAT5 Inhibitors: AC-4-130 and Stafib-2
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 5 (STAT5) proteins are critical mediators of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival. Their constitutive activation is a hallmark of various malignancies, particularly hematological cancers like acute myeloid leukemia (AML), making them a prime target for therapeutic intervention. This guide provides a comprehensive, data-driven comparison of two prominent STAT5 inhibitors: AC-4-130 and Stafib-2.
At a Glance: Key Performance Indicators
The following tables summarize the available quantitative data for this compound and Stafib-2, offering a clear comparison of their biochemical and cellular activities.
Table 1: Biochemical Potency and Selectivity
| Compound | Target | Assay Type | Ki | Reference |
| This compound | STAT5 SH2 Domain | Not Specified | Not Reported | [1] |
| Stafib-2 | STAT5b SH2 Domain | Fluorescence Polarization | 9 nM | [2][3] |
| STAT5a SH2 Domain | Fluorescence Polarization | 1.3 µM | [2] |
Table 2: Cellular Activity in Cancer Cell Lines
| Compound | Cell Line(s) | Assay Type | IC50 | Reference |
| This compound | SKM-1 (TP53-mutated AML) | Cell Viability | 0.7 µM | [4] |
| MOLM-13 (TP53 wild-type AML) | Cell Viability | 3 µM | [4] | |
| ML-2 (TP53 wild-type AML) | Cell Viability | 3 µM | [4] | |
| OCI-AML3 (TP53 wild-type AML) | Cell Viability | 10 µM | [4] | |
| MOLM-16 (TP53-mutant AML) | Cell Viability | 10 µM | [4] | |
| HL-60 (TP53 null AML) | Cell Viability | >10 µM | [4] | |
| AML Cell Lines | MTS Cell Viability | 6.58–15.21 µM | [5] | |
| Pomstafib-2 (Stafib-2 prodrug) | K562 (STAT5b-GFP transfected) | STAT5b Phosphorylation Inhibition | 1.5 µM | [2] |
Mechanism of Action and Signaling Pathways
Both this compound and Stafib-2 are small molecule inhibitors that target the SH2 domain of STAT5, albeit with differing specificities. The SH2 domain is crucial for the activation cascade of STAT proteins, mediating their dimerization and subsequent translocation to the nucleus to regulate gene transcription.[6]
This compound is a potent inhibitor of the STAT5 SH2 domain, leading to the disruption of STAT5 activation, dimerization, and nuclear translocation.[1][6][7] This inhibition of the STAT5 signaling pathway ultimately induces cell cycle arrest and apoptosis in cancer cells.[6][7]
Stafib-2 was developed as a selective inhibitor of the STAT5b isoform.[2][3] Its high affinity and selectivity for the STAT5b SH2 domain make it a valuable tool for dissecting the specific roles of STAT5b in various cellular processes.[2][3] A cell-permeable prodrug, Pomstafib-2, has been shown to effectively inhibit STAT5b phosphorylation in leukemia cells.[2]
Figure 1: this compound mechanism of action.
Figure 2: Stafib-2 mechanism of action.
Detailed Experimental Protocols
To facilitate the replication and validation of the cited findings, detailed methodologies for key experiments are provided below.
Cell Viability (MTS) Assay
This protocol is adapted from standard MTS assay procedures to determine the cytotoxic effects of this compound and Stafib-2.[5][8][9]
Figure 3: MTS cell viability assay workflow.
Materials:
-
AML cell lines (e.g., MOLM-13, SKM-1)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
This compound and Pomstafib-2 (or a cell-permeable version of Stafib-2)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Treatment: Prepare serial dilutions of this compound and Pomstafib-2 in complete medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
Fluorescence Polarization (FP) Assay for STAT5 SH2 Domain Inhibition
This protocol is designed to measure the direct binding of inhibitors to the STAT5 SH2 domain.[10][11][12]
Figure 4: Fluorescence polarization assay workflow.
Materials:
-
Recombinant human STAT5a and STAT5b SH2 domain proteins
-
Fluorescently labeled phosphopeptide probe with high affinity for the STAT5 SH2 domain (e.g., 5-FAM-G-pY-L-P-Q-N-I-D)
-
This compound and Stafib-2
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and Stafib-2 in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the assay buffer, the inhibitor at various concentrations, and the recombinant STAT5 SH2 domain protein.
-
Incubation: Incubate the plate for 30 minutes at room temperature to allow for inhibitor binding.
-
Probe Addition: Add the fluorescently labeled phosphopeptide probe to all wells.
-
Equilibration: Incubate the plate for an additional 60 minutes at room temperature to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: Plot the fluorescence polarization values against the inhibitor concentration and fit the data to a competitive binding model to determine the IC50 and subsequently calculate the Ki values.
Clonogenic Assay
This assay assesses the ability of single cells to form colonies, providing a measure of long-term cell survival and proliferation.[13][14][15]
Materials:
-
AML cell lines
-
Complete RPMI-1640 medium
-
Methylcellulose-based medium (e.g., MethoCult™)
-
6-well plates or 35 mm dishes
-
This compound and Pomstafib-2
Procedure:
-
Cell Treatment: Treat AML cells in suspension with various concentrations of this compound or Pomstafib-2 for 24 hours.
-
Cell Plating: After treatment, wash the cells and resuspend them in complete medium. Count the viable cells and plate a low density of cells (e.g., 500-1000 cells/mL) in the methylcellulose-based medium.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days, or until colonies are visible.
-
Colony Staining and Counting: Stain the colonies with crystal violet or another suitable stain and count the number of colonies (typically defined as containing >50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle control.
Summary and Conclusion
This compound and Stafib-2 are both valuable research tools for investigating the role of STAT5 in normal and pathological conditions.
-
This compound has demonstrated broad activity against various AML cell lines, with IC50 values in the low micromolar range. Its ability to inhibit the general STAT5 SH2 domain makes it a useful tool for studying the overall effects of STAT5 inhibition.[1][4]
-
Stafib-2 exhibits high potency and remarkable selectivity for the STAT5b isoform, with a Ki in the low nanomolar range.[2][3] This makes it an ideal probe for dissecting the specific functions of STAT5b versus STAT5a. The availability of its cell-permeable prodrug, Pomstafib-2, allows for its use in cellular assays to study the downstream effects of selective STAT5b inhibition.[2]
The choice between this compound and Stafib-2 will depend on the specific research question. For studies requiring general inhibition of STAT5 signaling, this compound is a suitable candidate. For investigations into the distinct roles of the STAT5b isoform, the high selectivity of Stafib-2 is advantageous. The experimental protocols provided herein offer a starting point for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of targeting the STAT5 signaling pathway.
References
- 1. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational development of Stafib-2: a selective, nanomolar inhibitor of the transcription factor STAT5b - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational development of Stafib-2: a selective, nanomolar inhibitor of the transcription factor STAT5b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rationale for a Combination Therapy with the STAT5 Inhibitor this compound and the MCL1 Inhibitor S63845 in the Treatment of FLT3-Mutated or TET2-Mutated Acute Myeloid Leukemia [mdpi.com]
- 5. Targeting of STAT5 using the small molecule topotecan hydrochloride suppresses acute myeloid leukemia progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Optimization of a high-throughput fluorescence polarization assay for STAT5B DNA binding domain-targeting inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oncotarget.com [oncotarget.com]
- 13. researchgate.net [researchgate.net]
- 14. Targeting human clonogenic acute myelogenous leukemia cells via folate conjugated liposomes combined with receptor modulation by all-trans retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clonogenic assay - Wikipedia [en.wikipedia.org]
Validating AC-4-130's Superior Selectivity for STAT5 Over STAT3: A Comparative Guide
For Immediate Release
A deep dive into the experimental data reveals AC-4-130 as a highly selective inhibitor of STAT5, offering a significant advantage for targeted research and therapeutic development. This guide provides a comprehensive comparison of this compound with other known STAT inhibitors, supported by detailed experimental protocols and data-driven visualizations.
Researchers and drug development professionals require precision tools to dissect cellular signaling pathways. In the realm of Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling, the closely related STAT3 and STAT5 proteins often present a challenge for selective inhibition due to their structural homology. This compound, a potent STAT5 inhibitor, has emerged as a valuable tool for specifically targeting STAT5-mediated pathways. This guide validates the selectivity of this compound for STAT5 over STAT3 by presenting key experimental findings and comparing its performance with alternative inhibitors.
Unveiling the Selectivity of this compound
This compound was identified through a rigorous biophysical screening of a chemical library specifically designed to discover SH2 domain binders with high selectivity for STAT5 over other STAT family members, including STAT1 and STAT3.[1] The SH2 domain is crucial for the activation and dimerization of STAT proteins, making it an attractive target for inhibitors.
Subsequent cellular assays have confirmed this selectivity. In a luciferase reporter gene assay, this compound effectively blocked the transcriptional activity of phosphorylated STAT5 (pY-STAT5). In contrast, the transcriptional activities of pY-STAT3 and pY-STAT1 were largely unaffected by the compound, demonstrating its functional selectivity within a cellular context.[1]
Comparative Analysis: this compound vs. Alternative STAT Inhibitors
To provide a clearer perspective on this compound's performance, the following table summarizes its cellular potency alongside other commonly used STAT inhibitors. It is important to note that many alternatives primarily target STAT3.
| Inhibitor | Primary Target(s) | Reported IC50/Ki Values | Selectivity Profile |
| This compound | STAT5 | 0.7 - 15.21 µM (cellular IC50 in various AML cell lines) | High selectivity for STAT5 over STAT1 and STAT3 based on functional assays [1] |
| Stattic | STAT3 | ~5.1 µM (in cell-free assays) | High selectivity over STAT1. |
| Cryptotanshinone | STAT3 | 4.6 µM (in a cell-free assay) | No significant effect on STAT1 or STAT5. |
| OPB-51602 | STAT3 | (Not specified in provided results) | A small molecule targeting the SH2 domain of STAT3. |
| Pimozide | STAT5 | 19.19–62.17 µM (cellular IC50 in AML cells) | Known to decrease STAT5 phosphorylation. |
This table is a summary of reported values and should be used for comparative purposes. For detailed experimental conditions, please refer to the original publications.
Experimental Methodologies
The validation of this compound's selectivity relies on robust experimental protocols. Below are summaries of the key assays used.
Luciferase Reporter Gene Assay for STAT Transcriptional Activity
This cell-based assay is a cornerstone for determining the functional selectivity of STAT inhibitors.
-
Cell Culture and Transfection: Cells are co-transfected with a STAT-responsive luciferase reporter plasmid (e.g., β-casein promoter for STAT5) and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase).
-
Compound Treatment: Transfected cells are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) or a vehicle control (DMSO).
-
Cytokine Stimulation: Cells are then stimulated with a specific cytokine to activate the desired STAT pathway (e.g., IL-2 for STAT5, IL-6 for STAT3).
-
Luciferase Activity Measurement: Following stimulation, cell lysates are collected, and the activities of both luciferases are measured using a luminometer.
-
Data Analysis: The activity of the STAT-responsive luciferase is normalized to the control luciferase activity to account for variations in transfection efficiency and cell viability. The resulting data is plotted against the inhibitor concentration to determine the IC50 value, representing the concentration at which the inhibitor reduces the STAT-mediated transcriptional response by 50%.
Cellular Viability (IC50) Determination in Cancer Cell Lines
This assay assesses the potency of an inhibitor in reducing the viability of cancer cells that are dependent on STAT signaling.
-
Cell Seeding: A defined number of cancer cells (e.g., acute myeloid leukemia (AML) cell lines) are seeded into multi-well plates.
-
Compound Incubation: The cells are treated with a range of concentrations of the inhibitor (e.g., this compound) for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTS or MTT, or by flow cytometry with viability dyes.
-
Data Analysis: The viability data is normalized to vehicle-treated control cells. The IC50 value is calculated by fitting the dose-response curve with a non-linear regression model.
Visualizing the Mechanism of Action
To better understand the context of this compound's function, the following diagrams illustrate the canonical JAK-STAT signaling pathway and the experimental workflow for evaluating inhibitor selectivity.
Caption: Canonical JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the selectivity of a STAT inhibitor using a reporter gene assay.
Conclusion
The available experimental evidence strongly supports the high selectivity of this compound for STAT5 over STAT3. Its ability to potently inhibit STAT5-mediated transcription while having minimal impact on STAT3 activity at similar concentrations makes it an invaluable tool for researchers in both academic and industrial settings. This high degree of selectivity allows for more precise dissection of STAT5 signaling pathways and provides a solid foundation for the development of targeted therapies for STAT5-driven diseases.
References
AC-4-130's efficacy in FLT3-mutated versus wild-type AML
A Comparative Guide to the Efficacy of AC-4-130 in FLT3-Mutated versus Wild-Type Acute Myeloid Leukemia
For researchers and professionals in drug development, understanding the nuanced efficacy of novel therapeutic agents across different genetic subtypes of a disease is paramount. This guide provides a detailed comparison of the STAT5 inhibitor, this compound, in the context of FMS-like tyrosine kinase 3 (FLT3)-mutated and wild-type Acute Myeloid Leukemia (AML).
Introduction to this compound and its Target
This compound is a potent and selective small molecule inhibitor that targets the SH2 domain of Signal Transducer and Activator of Transcription 5 (STAT5).[1][2] By binding to this domain, this compound effectively disrupts the activation, dimerization, and subsequent nuclear translocation of STAT5, thereby inhibiting its transcriptional activity.[1][2][3] In AML, particularly in subtypes with activating mutations in FLT3, the STAT5 signaling pathway is constitutively active and plays a crucial role in driving leukemic cell proliferation and survival.[4][5]
Comparative Efficacy: FLT3-Mutated vs. Wild-Type AML
Experimental data indicates that AML cells harboring FLT3 internal tandem duplication (ITD) mutations are more susceptible to STAT5 inhibition by this compound compared to their wild-type counterparts.[1] This heightened sensitivity is attributed to the strong activation of the STAT5 pathway downstream of the constitutively active FLT3-ITD mutant receptor.[4]
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various AML cell lines, highlighting the differential sensitivity between FLT3-mutated and FLT3-wild-type cells.
| Cell Line | FLT3 Status | TP53 Status | This compound IC50 (µM) | Reference |
| MOLM-13 | Mutated (ITD) | Wild-Type | 3 | [3] |
| MV4-11 | Mutated (ITD) | Wild-Type | Not explicitly stated, but shown to be sensitive. | [1] |
| SKM-1 | Wild-Type | Mutated | 0.7 | [3] |
| ML-2 | Wild-Type | Wild-Type | 3 | [3] |
| OCI-AML3 | Wild-Type | Wild-Type | 10 | [3] |
| MOLM-16 | Wild-Type | Mutated | 10 | [3] |
| HL-60 | Wild-Type | Null | >10 (very low susceptibility) | [3] |
Note: The elevated susceptibility of the FLT3 wild-type SKM-1 cell line to this compound may be associated with its TET2 mutation status.[3]
Induction of Apoptosis and Cell Cycle Arrest
In FLT3-ITD positive cell lines such as MV4-11 and MOLM-13, treatment with this compound leads to a dose- and time-dependent increase in apoptosis.[1][6] This is accompanied by the cleavage of Caspase 3 and poly (ADP-ribose) polymerase (PARP).[1] Furthermore, this compound induces cell cycle arrest in the G0/G1 phase, with a corresponding reduction in the proportion of cells in the S and G2/M phases.[1][6]
Inhibition of Clonogenic Growth
This compound has been shown to significantly impair the clonogenic growth of primary AML patient cells, including those with FLT3-ITD mutations.[1] Notably, the clonogenic growth of healthy CD34+ hematopoietic stem and progenitor cells is largely unaffected by the compound, suggesting a favorable therapeutic window.[1]
In Vivo Efficacy
In a xenograft model using the FLT3-ITD-dependent MV4-11 cell line, daily administration of this compound resulted in a significant reduction in tumor growth and volume.[1] This anti-leukemic activity in vivo was associated with decreased STAT5 activity, reduced cell proliferation (Ki67 staining), and decreased vascularization within the tumors.[1]
Signaling Pathways
The differential efficacy of this compound in FLT3-mutated versus wild-type AML can be attributed to the distinct signaling cascades activated by the two receptor forms.
Caption: Signaling differences between FLT3-ITD and FLT3-WT pathways.
Experimental Protocols
A summary of the key experimental methodologies used to evaluate the efficacy of this compound is provided below.
Cell Viability Assay
Caption: Workflow for determining cell viability and IC50 values.
Protocol:
-
AML cell lines are cultured in appropriate media and conditions.
-
Cells are seeded into 96-well plates at a specified density.
-
A serial dilution of this compound is added to the wells.
-
The plates are incubated for 72 hours.
-
Cell viability is assessed using a luminescent-based assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated from the dose-response curves.
Apoptosis Assay (Annexin V/PI Staining)
Protocol:
-
AML cells are treated with this compound or a vehicle control for a specified duration (e.g., 24, 48 hours).
-
Cells are harvested and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Annexin V and PI positive) cells.
Clonogenic Assay (Colony Formation Assay)
Protocol:
-
Primary AML cells or cell lines are treated with this compound or vehicle control for a defined period.
-
Cells are washed and resuspended in a semi-solid medium (e.g., MethoCult™).
-
The cell suspension is plated in culture dishes.
-
Plates are incubated for 7-14 days to allow for colony formation.
-
Colonies (defined as clusters of >40 cells) are stained and counted manually or using an automated colony counter.
-
The percentage of colony inhibition is calculated relative to the vehicle-treated control.
Conclusion
This compound demonstrates significant preclinical efficacy against AML, with a pronounced effect in FLT3-mutated subtypes. This is attributed to the strong dependence of these leukemic cells on the constitutively activated STAT5 signaling pathway. The data presented in this guide, including comparative IC50 values, apoptosis and clonogenic growth inhibition, and in vivo efficacy, provide a strong rationale for the continued development of this compound as a targeted therapy for FLT3-mutated AML. Further investigation into combination therapies, such as with MCL1 inhibitors, may also hold promise for both FLT3-mutated and wild-type AML.[3][7]
References
- 1. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rationale for a Combination Therapy with the STAT5 Inhibitor this compound and the MCL1 Inhibitor S63845 in the Treatment of FLT3-Mutated or TET2-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Rationale for a Combination Therapy with the STAT5 Inhibitor this compound and the MCL1 Inhibitor S63845 in the Treatment of FLT3-Mutated or TET2-Mutated Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of AC-4-130 Efficacy Across Acute Myeloid Leukemia Subtypes
For Immediate Release
This guide provides a comprehensive comparison of the pre-clinical efficacy of AC-4-130, a potent STAT5 SH2 domain inhibitor, across various subtypes of Acute Myeloid Leukemia (AML). The data presented is intended for researchers, scientists, and drug development professionals to facilitate further investigation and potential clinical translation.
Introduction to this compound
This compound is a novel small molecule inhibitor that directly targets the SH2 domain of the Signal Transducer and Activator of Transcription 5 (STAT5) protein.[1][2][3][4][5] By binding to this domain, this compound effectively disrupts the activation, dimerization, and subsequent nuclear translocation of STAT5, a key signaling node in many hematological malignancies.[1][2][3][4][5] This inhibition of STAT5-dependent gene transcription ultimately leads to cell cycle arrest and apoptosis in AML cells.[1][2][3] The rationale for targeting STAT5 in AML is underscored by its frequent hyper-activation downstream of various oncogenic drivers, including mutated FMS-like tyrosine kinase 3 (FLT3).[2][4][5]
Mechanism of Action of this compound
The following diagram illustrates the signaling pathway targeted by this compound.
Caption: Mechanism of action of this compound in inhibiting the STAT5 signaling pathway.
Comparative Efficacy of this compound in AML Subtypes
The anti-leukemic activity of this compound has been evaluated in various AML cell lines and primary patient samples, demonstrating differential sensitivity based on the underlying molecular subtype.
In Vitro Cytotoxicity in AML Cell Lines
| Cell Line | Key Mutations | Reported Sensitivity to this compound | Reference |
| MV4-11 | FLT3-ITD | High | [1][2] |
| MOLM-13 | FLT3-ITD | High | [1][2] |
| SKM-1 | TP53 mutated | Elevated | [6] |
| ML-2 | TP53 wild-type | Intermediate | [6] |
| OCI-AML3 | TP53 wild-type | Reduced | [6] |
| MOLM-16 | TP53 mutated | Reduced | [6] |
| HL-60 | TP53 null | Reduced | [6] |
Efficacy in Primary AML Samples
Studies on primary AML patient samples have shown that this compound effectively reduces the viability and clonogenic growth of malignant cells while exhibiting lesser effects on healthy CD34+ cells.[1][2] A notable observation is the enhanced response in patient samples harboring specific genetic alterations.
| AML Subtype (by mutation) | Response to this compound Combination Therapy (with S63845) | Reference |
| FLT3-mutated | Strong synergistic effect on cell viability | [6][7] |
| TET2-mutated | Strong synergistic effect on cell viability | [6][7] |
| FLT3-wild-type | Synergistic effects on cell viability observed | [6] |
Synergistic Combinations
The therapeutic potential of this compound is further enhanced when used in combination with other targeted agents. This suggests that a multi-pronged approach may be more effective in overcoming resistance and improving patient outcomes.
| Combination Agent | Class | Observed Effect with this compound | Reference |
| Ruxolitinib | JAK1/2 inhibitor | Synergistic cytotoxicity | [2][4][5] |
| Garcinol | p300/pCAF inhibitor | Synergistic cytotoxicity | [2][4][5] |
| S63845 | MCL1 inhibitor | Synergistic effects on cell viability | [6][7] |
| Midostaurin (PKC412) | FLT3 inhibitor | Investigated in combination studies | [7] |
| Trametinib | MEK inhibitor | Investigated in combination studies | [7] |
| Venetoclax | BCL-2 inhibitor | Investigated in combination studies | [7] |
Experimental Protocols
Cell Viability and Apoptosis Assays
A standardized experimental workflow is crucial for the reproducible assessment of this compound's effects.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rationale for a Combination Therapy with the STAT5 Inhibitor this compound and the MCL1 Inhibitor S63845 in the Treatment of FLT3-Mutated or TET2-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rationale for a Combination Therapy with the STAT5 Inhibitor this compound and the MCL1 Inhibitor S63845 in the Treatment of FLT3-Mutated or TET2-Mutated Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
AC-4-130: A Novel STAT5 Inhibitor Challenging Standard Therapies in Acute Myeloid Leukemia
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel STAT5 inhibitor, AC-4-130, against current standard-of-care therapies for Acute Myeloid Leukemia (AML). This analysis is based on available preclinical data and aims to objectively assess the performance and potential of this compound in the evolving landscape of AML treatment.
This compound is a potent and specific small molecule inhibitor that targets the SH2 domain of Signal Transducer and Activator of Transcription 5 (STAT5).[1][2][3] By binding to this domain, this compound effectively disrupts the activation, dimerization, and subsequent nuclear translocation of STAT5, a key signaling node frequently hyperactivated in AML and associated with poor prognosis.[1][2][3] This inhibition ultimately leads to cell cycle arrest and apoptosis in AML cells, particularly those harboring FLT3-ITD mutations, which are found in approximately 30% of AML patients.[1][2][3]
Performance Against Standard AML Therapies: A Comparative Analysis
The current treatment paradigm for AML involves intensive chemotherapy, often a combination of cytarabine (B982) and an anthracycline like daunorubicin (B1662515) (the "7+3" regimen), and a growing arsenal (B13267) of targeted therapies. These targeted agents include FLT3 inhibitors (midostaurin, gilteritinib), BCL-2 inhibitors (venetoclax), and IDH1/2 inhibitors (ivosidenib, enasidenib).
In Vitro Efficacy
Preclinical studies have demonstrated the cytotoxic potential of this compound across a panel of AML cell lines. The half-maximal inhibitory concentration (IC50) values highlight its varied efficacy, with some cell lines showing particular sensitivity. A direct comparison of IC50 values between this compound and standard AML therapies in various AML cell lines is presented below. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Cell Line | This compound (μM) | Cytarabine (μM) | Daunorubicin (μM) | Venetoclax (μM) | Midostaurin (B1676583) (nM) | Gilteritinib (nM) |
| MOLM-13 | 3 | ~0.4 (sensitive) | ~0.4 (sensitive) | 0.2 | 200 | ~1.8 |
| MV4-11 | - | - | - | <0.1 | 200 | ~0.8 |
| SKM-1 | 0.7 | - | - | 1 | - | - |
| ML-2 | 3 | - | - | 0.1 | - | - |
| OCI-AML3 | 10 | - | - | 0.6 | Resistant | - |
| MOLM-16 | 10 | - | - | >10 | - | - |
| HL-60 | >10 | - | - | 1.6 | Resistant | - |
Data compiled from multiple sources.
In Vivo Efficacy
In a subcutaneous AML xenograft model using MV4-11 cells, treatment with this compound resulted in a significant reduction in tumor growth.[4] This demonstrates the potential of this compound to inhibit AML cell proliferation in a living organism. Further in vivo studies directly comparing this compound with standard therapies are needed to establish a clearer picture of its relative efficacy.
Synergistic Potential
A key finding from preclinical research is the synergistic activity of this compound with other anti-leukemic agents. Studies have shown that combining this compound with the MCL1 inhibitor S63845 or the FLT3 inhibitor midostaurin leads to enhanced cytotoxicity in both FLT3-mutated and wild-type AML cells.[5][6][7] This suggests that this compound could be a valuable component of combination therapies, potentially overcoming resistance mechanisms and improving treatment outcomes.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
In Vitro Cell Viability Assays
-
Cell Lines and Culture: A panel of human AML cell lines (e.g., MOLM-13, MV4-11, SKM-1, ML-2, OCI-AML3, MOLM-16, HL-60) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well and treated with a range of concentrations of this compound or standard AML drugs for 48 to 72 hours.
-
Viability Assessment: Cell viability is determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay. Absorbance or luminescence is measured using a plate reader, and the data is used to calculate IC50 values.
In Vivo Xenograft Model
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used to minimize rejection of human cells.
-
Cell Implantation: Human AML cells (e.g., 5 x 10^6 MV4-11 cells) are injected subcutaneously or intravenously into the mice.
-
Drug Administration: Once tumors are established or leukemic engraftment is confirmed, mice are treated with this compound (e.g., 25 mg/kg daily via oral gavage or intraperitoneal injection) or a standard therapy. A control group receives a vehicle solution.
-
Efficacy Assessment: Tumor volume is measured regularly with calipers. For disseminated leukemia models, disease progression is monitored by bioluminescence imaging or flow cytometry of peripheral blood or bone marrow. Animal survival is also a key endpoint. At the end of the study, tumors and organs may be harvested for further analysis (e.g., histology, western blotting).
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by this compound and standard AML therapies is critical for rational drug design and combination strategies.
This compound and the STAT5 Pathway
This compound directly inhibits the STAT5 signaling pathway, which is a critical downstream effector of various oncogenic tyrosine kinases, including FLT3-ITD.[1][2][3] Constitutive activation of STAT5 promotes AML cell proliferation and survival.
This compound inhibits the STAT5 signaling pathway.
Standard AML Therapies: Diverse Mechanisms
Standard AML therapies target various cellular processes essential for leukemia cell survival and proliferation.
-
Intensive Chemotherapy (Cytarabine & Daunorubicin): These agents primarily induce DNA damage. Cytarabine, a nucleoside analog, incorporates into DNA and inhibits DNA polymerase.[1][2] Daunorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA strand breaks.[1][8]
Mechanism of action of intensive chemotherapy.
-
FLT3 Inhibitors (Midostaurin, Gilteritinib): These drugs directly target the constitutively active FLT3 receptor, blocking its downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[9][10]
FLT3 inhibitors block multiple downstream pathways.
-
BCL-2 Inhibitors (Venetoclax): Venetoclax selectively inhibits the anti-apoptotic protein BCL-2, leading to the release of pro-apoptotic proteins and subsequent activation of the intrinsic apoptotic pathway.[11]
Venetoclax promotes apoptosis by inhibiting BCL-2.
Conclusion and Future Directions
This compound represents a promising novel therapeutic strategy for AML by targeting the critical STAT5 signaling pathway. Preclinical data demonstrate its potent in vitro and in vivo activity, particularly in FLT3-ITD-positive AML. Furthermore, its synergistic effects with other targeted agents highlight its potential in combination therapies.
However, further research is necessary to fully elucidate the comparative efficacy and safety of this compound relative to standard AML therapies. Head-to-head preclinical studies under standardized conditions are warranted to provide a more definitive comparison. Ultimately, well-designed clinical trials will be essential to determine the clinical utility of this compound in the treatment of AML and to identify the patient populations most likely to benefit from this novel STAT5 inhibitor. The continued exploration of this compound, both as a monotherapy and in combination, holds the potential to significantly advance the therapeutic landscape for this challenging disease.
References
- 1. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 3. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. What is the mechanism of Daunorubicin Citrate? [synapse.patsnap.com]
- 9. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Bcl-2 Proteins in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AC-4-130: A Potent Modulator of the STAT5 Downstream Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AC-4-130, a potent STAT5 SH2 domain inhibitor, with other alternative STAT5 pathway modulators. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction to this compound and the STAT5 Signaling Pathway
This compound is a small molecule inhibitor that directly binds to the SH2 domain of the Signal Transducer and Activator of Transcription 5 (STAT5) protein.[1][2][3] This interaction is crucial as the SH2 domain is necessary for the activation, dimerization, and subsequent nuclear translocation of STAT5.[2] By disrupting these processes, this compound effectively blocks STAT5-dependent gene transcription, leading to the induction of cell cycle arrest and apoptosis in cancer cells, particularly in acute myeloid leukemia (AML) models harboring FLT3-ITD mutations.[1][2][4]
The JAK/STAT5 signaling pathway is a critical mediator of signals from various cytokines and growth factors, playing a key role in cell proliferation, differentiation, and survival. In many hematological malignancies, this pathway is constitutively activated, contributing to uncontrolled cell growth.[5][6] Key upstream activators of STAT5 in these cancers include receptor tyrosine kinases like FLT3-ITD and JAK2.[5][6] Once activated via phosphorylation, STAT5 translocates to the nucleus and regulates the expression of a wide array of downstream target genes, including those involved in cell cycle progression (e.g., Cyclin D1, Cyclin D2, c-MYC) and apoptosis (e.g., MCL-1, BCL2).[5][7]
Performance Comparison of STAT5 Inhibitors
The following tables summarize the in vitro efficacy of this compound in comparison to other known STAT5 inhibitors. The data is compiled from various studies and presented for AML cell lines, which are a primary model for evaluating STAT5-targeted therapies.
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| This compound | STAT5 SH2 Domain | MV4-11 (AML) | Not explicitly stated, but effective from 0.1-100 µM | [1][2] |
| This compound | STAT5 SH2 Domain | MOLM-13 (AML) | Not explicitly stated, but effective from 0.1-100 µM | [1][2] |
| Pimozide | STAT5 | K562 (CML) | 4 | [5] |
| Stafib-2 | STAT5 | Not specified | Not specified | [8] |
| IST5-002 | STAT5 | Prostate Cancer Cells | Not specified | [9][10] |
| Triciribine (B1683860) Phosphate (B84403) Monohydrate (TCN-PM) | STAT5 | FLT3-ITD mutant AML cells | Not specified | [11] |
Table 1: Comparative IC50 Values of STAT5 Inhibitors in Cancer Cell Lines.
| Compound | Cell Line | Concentration | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| This compound | MV4-11, MOLM-13 | 0.1-100 µM (72h) | Significant dose- and time-dependent increase in apoptosis. | Induces cell cycle arrest. | [1][2][4] |
| This compound | MV4-11, MOLM-13 | 2, 5 µM (72h) | Not specified | Increase in G0/G1 arrested cells, reduction in S and G2/M phases. | [1][4] |
| This compound | MOLM-13 | 20h (with other inhibitors) | Strong induction of apoptosis. | Not specified | [7] |
Table 2: Downstream Effects of this compound on Apoptosis and Cell Cycle in AML Cell Lines.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the experimental procedures for validating this compound's effects, the following diagrams are provided.
Caption: this compound inhibits the STAT5 signaling pathway.
Caption: Workflow for validating this compound pathway modulation.
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is adapted for suspension leukemia cell lines.
-
Cell Seeding: Seed AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL per well.
-
Compound Treatment: Add varying concentrations of this compound or alternative inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[12][13][14]
-
Incubation with MTS: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot for Phospho-STAT5 (pY-STAT5)
This protocol outlines the detection of phosphorylated STAT5 to confirm pathway inhibition.
-
Cell Treatment and Lysis: Treat cells with this compound or other inhibitors for the desired time. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total STAT5).
Clonogenic Assay
This assay assesses the effect of inhibitors on the self-renewal capacity of single cells.
-
Cell Treatment: Treat AML cells with this compound or alternative inhibitors for a specified period.
-
Cell Plating: Plate a low density of treated cells (e.g., 500-1000 cells/mL) in a semi-solid medium, such as methylcellulose, in petri dishes.
-
Incubation: Incubate the dishes for 10-14 days at 37°C in a humidified 5% CO2 incubator to allow for colony formation.
-
Colony Staining and Counting: Stain the colonies with crystal violet or another suitable stain and count the number of colonies (typically defined as containing >50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the vehicle control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Ups and Downs of STAT Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of Oncogenic STAT3 and STAT5 Signaling in Hematopoietic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rationale for a Combination Therapy with the STAT5 Inhibitor this compound and the MCL1 Inhibitor S63845 in the Treatment of FLT3-Mutated or TET2-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What STAT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 9. Prospects for Clinical Development of Stat5 Inhibitor IST5-002: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Pharmacological inhibiting STAT5 for the treatment of FLT3‐ITD‐positive acute myeloid leukemia with triciribine phosphate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of AC-4-130: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of AC-4-130, a potent STAT5 SH2 domain inhibitor used in cancer research.
This compound, with CAS Number 1834571-82-2, requires careful management throughout its lifecycle in the laboratory, from receipt to disposal. Adherence to established safety protocols not only protects laboratory personnel but also prevents environmental contamination.
Essential Safety and Handling Information
Before proceeding with disposal, it is crucial to be aware of the potential hazards and necessary precautions associated with this compound. The following table summarizes key safety data extracted from the product's Safety Data Sheet (SDS).
| Parameter | Information | Source |
| Product Name | This compound | Key Organics SDS[1] |
| CAS Number | 1834571-82-2 | Key Organics SDS[1] |
| Primary Hazard | To the best of current knowledge, the acute and delayed symptoms and effects of this substance are not fully known. | Key Organics SDS[1] |
| Personal Protective Equipment (PPE) | Wear protective clothing to prevent contact with skin and eyes. Wear self-contained breathing apparatus in case of fire. | Key Organics SDS[1] |
| First Aid: Ingestion | Do not induce vomiting. If the victim is conscious and alert, give 1-2 glasses of water to wash out the mouth thoroughly. Seek medical advice/attention. | Key Organics SDS[1] |
| First Aid: Skin Contact | Wash with plenty of water. Call a POISON CENTRE/Doctor if you feel unwell. | Key Organics SDS[1] |
| First Aid: Inhalation | Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. | Key Organics SDS[1] |
| Fire-Fighting Measures | Suitable extinguishing media include Carbon Dioxide, Dry Chemical Powder, AFFF, and Water. Do not use a full water jet. In combustion, toxic fumes may form. | Key Organics SDS[1] |
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal facility.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
Experimental Protocol for Disposal:
-
Segregation: Isolate waste this compound, including any contaminated labware (e.g., vials, pipette tips, gloves), from other laboratory waste streams.
-
Containerization: Place the waste in a clearly labeled, sealed, and appropriate chemical waste container. The container should be robust and compatible with the chemical.
-
Labeling: Affix a hazardous waste label to the container. The label must include the full chemical name (this compound), the CAS number (1834571-82-2), and any relevant hazard warnings.
-
Storage: Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed chemical waste disposal contractor. Provide the contractor with a copy of the Safety Data Sheet for this compound.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental stewardship. Always consult your institution's specific hazardous waste management guidelines and the full Safety Data Sheet for the most comprehensive information.
References
Safety Information for Handling AC-4-130 Not Publicly Available
Comprehensive safety and handling information for the compound AC-4-130, including a specific Safety Data Sheet (SDS), is not publicly available through standard search methods. As a result, the detailed procedural guidance, quantitative data for personal protective equipment (PPE), and specific disposal plans requested cannot be provided at this time.
This compound is described in research literature as a potent STAT5 SH2 domain inhibitor with anti-cancer activity, particularly in the context of acute myeloid leukemia (AML). However, the publicly accessible scientific papers and supplier product pages do not contain the necessary logistical and safety details required for a full handling protocol.
Importance of a Safety Data Sheet (SDS)
An SDS is a critical document that provides comprehensive information about a chemical substance or mixture. For a compound like this compound, the SDS would typically include:
-
Section 2: Hazards Identification: Details on the physical and health hazards.
-
Section 7: Handling and Storage: Instructions for safe handling and storage conditions.
-
Section 8: Exposure Controls/Personal Protection: Specific recommendations for personal protective equipment (PPE), such as the type of gloves, respiratory protection, and eye protection required.
-
Section 13: Disposal Considerations: Guidelines for the safe disposal of the substance and its containers.
Without this document, it is not possible to create accurate, step-by-step guidance for handling and disposal, nor is it possible to generate the quantitative data tables and procedural diagrams as requested.
Recommendations for Researchers, Scientists, and Drug Development Professionals
Given the absence of publicly available safety information, it is imperative to obtain the Safety Data Sheet directly from the manufacturer or supplier of this compound before handling the compound. This is the only way to ensure that all necessary safety precautions are taken.
Once the SDS is obtained, the following general laboratory safety principles should be applied, in conjunction with the specific recommendations in the SDS:
-
Risk Assessment: Conduct a thorough risk assessment for any experiment involving this compound.
-
Controlled Environment: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn. The specific type of glove material and thickness should be chosen based on the information provided in the SDS.
-
Spill and Emergency Procedures: Have appropriate spill containment materials and emergency procedures in place before beginning work.
-
Waste Disposal: Dispose of all waste materials contaminated with this compound in accordance with the guidelines provided in the SDS and local regulations.
It is the responsibility of the research institution and the individual researcher to ensure that all hazardous materials are handled safely. Therefore, procuring the official Safety Data Sheet for this compound is a critical and mandatory first step before any laboratory work with this compound commences.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
